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Methyl 4,5-dichloropyridine-3-carboxylate Documentation Hub

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  • Product: Methyl 4,5-dichloropyridine-3-carboxylate
  • CAS: 343781-51-1

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Dynamics and Regioselective Functionalization of Methyl 4,5-Dichloronicotinate

Introduction & Core Utility Methyl 4,5-dichloronicotinate (CAS: 343781-51-1) is a highly functionalized pyridine building block pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced ag...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Utility

Methyl 4,5-dichloronicotinate (CAS: 343781-51-1) is a highly functionalized pyridine building block pivotal in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals[1]. Characterized by an electron-deficient pyridine core, an ester moiety, and two distinctively reactive chlorine atoms, this scaffold enables precise, sequential functionalization. This technical guide details the physicochemical properties, the mechanistic causality behind its regioselectivity, and validated experimental protocols for its application in advanced organic synthesis ()[1].

Physicochemical Profiling

Understanding the baseline properties of methyl 4,5-dichloronicotinate is critical for predicting solubility, reaction kinetics, and downstream purification strategies in the laboratory ()[].

PropertyValue
Chemical Name Methyl 4,5-dichloropyridine-3-carboxylate
CAS Number 343781-51-1
Molecular Formula C7H5Cl2NO2
Molecular Weight 206.03 g/mol
SMILES String COC(=O)C1=C(C(=CN=C1)Cl)Cl
Purity Standard ≥98% (Commercial availability)
Storage Conditions 2-8°C, Sealed in a dry environment

Mechanistic Causality: Regioselective Functionalization

The true synthetic value of methyl 4,5-dichloronicotinate lies in the differential reactivity of its two chlorine atoms, which allows chemists to perform orthogonal functionalizations without the need for complex protecting group strategies[3].

  • C4-Position (SNAr Susceptibility): The chlorine at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr). Mechanistically, this is driven by its para-relationship to the highly electronegative pyridine nitrogen. The nitrogen acts as an electron sink, stabilizing the anionic Meisenheimer intermediate via resonance. Additionally, the ortho-ester group provides inductive electron withdrawal, further lowering the LUMO of the ring at the C4 position.

  • C5-Position (Cross-Coupling Domain): The chlorine at the C5 position is meta to the pyridine nitrogen. It lacks resonance stabilization for nucleophilic attack, making it essentially inert to standard SNAr conditions. However, once the C4 position is substituted, the C5 chlorine remains available for transition-metal-catalyzed cross-coupling reactions, allowing for step-wise elaboration ()[3].

Regioselectivity A Methyl 4,5-dichloronicotinate (Starting Material) B C4-Substituted 5-chloronicotinate A->B SNAr Reaction (Nucleophile, Base, Heat) Selective for C4 C C4,C5-Disubstituted nicotinate B->C Pd-Catalyzed Cross-Coupling Selective for C5

Orthogonal functionalization pathway via differential C4/C5 reactivity.

Validated Experimental Workflows

The following protocol details the regioselective SNAr functionalization at the C4 position. As a Senior Application Scientist, I have structured this as a self-validating system to ensure complete conversion while mitigating off-target C5 substitution or ester hydrolysis[3].

Protocol: Regioselective SNAr at the C4 Position
  • Reagent Preparation: Dissolve the nucleophile (e.g., primary or secondary amine, 1.1 equiv) in anhydrous N,N-Dimethylformamide (DMF) at 0°C.

    • Causality: DMF is a polar aprotic solvent that optimally solvates the nucleophile without hydrogen-bonding to it, thereby maximizing its nucleophilicity. The 0°C initiation controls the exothermic formation of the initial complex.

  • Substrate Addition: Dissolve methyl 4,5-dichloronicotinate (1.0 equiv) in a minimal volume of DMF. Add this solution dropwise to the nucleophile mixture at 0°C.

    • Causality: Dropwise addition prevents localized concentration spikes, minimizing bis-substitution or dimerization artifacts.

  • Thermal Activation: Attach a reflux condenser and elevate the reaction temperature to 80°C. Stir for 4 hours.

    • Causality & Self-Validation: While complexation occurs at low temperatures, 80°C provides the necessary thermal energy to overcome the activation barrier for the expulsion of the chloride leaving group. Self-Validation: Reaction completion is monitored via TLC (Thin Layer Chromatography). The disappearance of the starting material spot confirms that the thermal activation has successfully driven the reaction to completion[3].

  • Quench & Extraction: Cool the reaction to room temperature. Quench with an aqueous saturated NH4Cl solution. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

    • Causality & Self-Validation: Sat. NH4Cl acts as a mild proton source to neutralize any residual base/nucleophile without hydrolyzing the methyl ester. EtOAc provides optimal partition coefficients for the organic product. Self-Validation: The absence of ester hydrolysis byproducts in crude NMR confirms the pH-controlled quench was successful.

  • Purification: Wash the combined organic extracts with saturated NaCl (brine), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue via silica gel column chromatography (typically 30% EtOAc in petroleum ether) to yield the C4-substituted product[3].

    • Causality: Brine removes residual DMF from the organic layer. Silica gel efficiently separates the mono-substituted product from any unreacted starting material or trace C4,C5-bis-substituted byproducts.

SNAr_Workflow Step1 Step 1: Reagent Prep Nucleophile in DMF at 0°C Step2 Step 2: Substrate Addition Dropwise addition of Nicotinate Step1->Step2 Step3 Step 3: Thermal Activation Heat to 80°C for 4 hours Step2->Step3 Step4 Step 4: Quench & Extract Sat. NH4Cl quench, EtOAc extraction Step3->Step4 Step5 Step 5: Purification Silica gel chromatography Step4->Step5

Step-by-step workflow for the regioselective SNAr at the C4 position.

Downstream Applications in Drug Development

Following the successful installation of a pharmacophore at the C4 position, the residual C5-chlorine serves as an ideal handle for structural elaboration. In modern drug discovery, this is typically engaged via Suzuki-Miyaura coupling with aryl boronic acids or Buchwald-Hartwig amination to construct biaryl systems or complex polycyclic architectures. The electron-withdrawing nature of the ester at C3 further facilitates the oxidative addition of palladium to the C5-Cl bond, making this scaffold highly prized for library generation in hit-to-lead optimization campaigns.

References

  • Title: The total synthesis of (−)-strempeliopine via palladium-catalyzed decarboxylative asymmetric allylic alkylation (Supplementary Materials) Source: Chemical Communications (An, Y. et al., 2022) URL: [Link]

Sources

Exploratory

Methyl 4,5-Dichloropyridine-3-Carboxylate: Comprehensive Safety Data, Physicochemical Profiling, and Synthetic Utility in Drug Development

As an application scientist overseeing both scale-up syntheses and laboratory safety compliance, I have structured this technical whitepaper to bridge the gap between regulatory safety data and bench-top utility. This gu...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist overseeing both scale-up syntheses and laboratory safety compliance, I have structured this technical whitepaper to bridge the gap between regulatory safety data and bench-top utility. This guide provides an in-depth analysis of Methyl 4,5-dichloropyridine-3-carboxylate (CAS: 343781-51-1), detailing its mechanistic toxicology, self-validating handling protocols, and its critical role as a building block in the synthesis of advanced pharmaceutical agents.

Core Physicochemical Profiling

Methyl 4,5-dichloropyridine-3-carboxylate (also known as methyl 4,5-dichloronicotinate) is a highly functionalized, electron-deficient heterocyclic building block[]. Its structural features—specifically the dual chlorine substitutions and the methyl ester group—make it an exceptionally reactive intermediate for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Methyl 4,5-dichloropyridine-3-carboxylate
CAS Registry Number 343781-51-1
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
SMILES String COC(=O)C1=CN=CC(=C1Cl)Cl
InChIKey IXNSFNQEQDHBAH-UHFFFAOYSA-N
Purity Standard ≥98% (Typical commercial grade)
Recommended Storage Sealed in dry, 2-8°C

Data synthesized from standardized chemical profiles provided by [] and .

Safety Data Sheet (SDS) & Mechanistic Toxicology

Understanding the causality behind a compound's hazard profile is essential for designing effective safety protocols. According to safety data sheets from suppliers like [2][3] and related halogenated nicotinates[4][5], this compound falls under the following Global Harmonized System (GHS) classifications:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The Causality of Toxicity (Electrophilic Stress)

The toxicological and irritant properties of Methyl 4,5-dichloropyridine-3-carboxylate are directly tied to its chemical reactivity. The electron-withdrawing ester and the nitrogen atom in the pyridine ring severely deplete the electron density of the aromatic system. This makes the chlorinated positions highly electrophilic. Upon contact with biological tissues (e.g., respiratory epithelium or ocular mucosa), the compound can undergo spontaneous SNAr reactions with biological nucleophiles, such as the thiol groups (-SH) in glutathione or cellular proteins. This depletes cellular antioxidants, inducing reactive oxygen species (ROS) generation and a localized inflammatory cytokine response.

G A Exposure to Methyl 4,5- dichloropyridine-3-carboxylate B Electrophilic Stress on Epithelial Tissues A->B C ROS Generation & Glutathione Depletion B->C D Inflammatory Cytokine Release (IL-6, TNF-α) C->D E Tissue Irritation (H315, H319, H335) D->E

Fig 1: Mechanistic pathway of tissue irritation and cellular stress upon exposure.

Handling, Storage, and Spill Protocols

To mitigate the risks outlined above, laboratory handling must be treated as a self-validating system where environmental controls prevent degradation and exposure.

  • Storage Causality: The compound must be stored at 2-8°C in a sealed, dry environment . Why? Ambient moisture can slowly hydrolyze the methyl ester back into 4,5-dichloronicotinic acid (CAS: 473837-10-4)[5]. Keeping it cold and under an inert atmosphere (Argon/N₂) suppresses this thermodynamic degradation pathway.

  • PPE Requirements: Standard latex is insufficient. Use nitrile gloves (double-gloving recommended for scale-up) because halogenated organic compounds can permeate thin latex barriers. Chemical safety goggles and a properly calibrated fume hood are mandatory to prevent inhalation of aerosolized particulates (H335)[4][5].

  • Spill Protocol: In the event of a spill, do not use water, which could promote hydrolysis and spread the electrophilic agent. Sweep up solid material using non-sparking tools, place it in a sealed halogenated waste container, and wash the affected surface with a mild alkaline solution (e.g., 5% NaHCO₃) to quench residual electrophiles.

Synthetic Utility in Drug Development

Methyl 4,5-dichloropyridine-3-carboxylate is a cornerstone intermediate in the synthesis of complex pharmaceutical scaffolds. Most notably, it is utilized in the synthesis of 1,6-naphthyridine and 1,8-naphthyridine derivatives [6][7].

As documented in [7] and [6], these naphthyridine derivatives function as potent modulators of the cAMP signaling system. By stimulating glucose-dependent insulin secretion from pancreatic beta cells, these agents are highly investigated for the treatment of Type 2 Diabetes.

G A 4,5-Dichloronicotinic Acid (Precursor) B Esterification (MeOH, SOCl2) A->B C Methyl 4,5-dichloro- pyridine-3-carboxylate B->C D Regioselective SNAr (Amine, DIPEA) C->D E Naphthyridine Derivatives (Antidiabetic Agents) D->E

Fig 2: Synthetic workflow from precursor to antidiabetic naphthyridine derivatives.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reaction integrity and safety.

Protocol A: Synthesis of Methyl 4,5-dichloropyridine-3-carboxylate
  • Objective: Convert 4,5-dichloronicotinic acid to its methyl ester.

  • Causality of Reagent Choice: Standard Fischer esterification (MeOH/H₂SO₄) is excessively slow due to the electron-deficient pyridine ring deactivating the carboxylic acid. Instead, we use Thionyl Chloride (SOCl₂) to form a highly reactive acyl chloride intermediate in situ.

  • Step-by-Step Method:

    • Suspend 4,5-dichloronicotinic acid (1.0 eq) in anhydrous methanol (0.2 M) under Argon at 0°C.

    • Dropwise, add SOCl₂ (2.0 eq). Caution: Exothermic evolution of HCl and SO₂ gases. Must be performed in a highly ventilated hood.

    • Reflux the mixture at 65°C for 4 hours.

  • Self-Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The reaction is complete when the baseline acid spot disappears, replaced by a high Rf ester spot. Confirm product identity via LC-MS (expected[M+H]⁺ = 206.0).

Protocol B: Regioselective SNAr at the C4 Position
  • Objective: Substitute the C4 chlorine with an amine nucleophile to build the naphthyridine core.

  • Causality of Regioselectivity: The chlorine at the C4 position is significantly more electrophilic than the C5 position. This is due to the synergistic inductive and resonance electron-withdrawing effects of the ortho-ester group and the para-nitrogen atom.

  • Step-by-Step Method:

    • Dissolve Methyl 4,5-dichloropyridine-3-carboxylate (1.0 eq) in anhydrous THF.

    • Add the primary amine nucleophile (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq) as an acid scavenger.

    • Stir at room temperature for 12 hours.

  • Self-Validation: Validate regioselectivity via ¹H NMR. The disappearance of the specific C4-Cl associated aromatic shift and the appearance of the secondary amine proton confirm successful, selective coupling.

References

  • "US6677352B1 - 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders", Google Patents.
  • "WO2003027112A1 - 1,8-naphthyridine derivatives as antidiabetics", Google Patents.

Sources

Foundational

Comparative Analysis of 4,5-Dichloro and 4,6-Dichloropyridine Isomers: A Technical Guide to Regioselective Functionalization

Executive Summary In the realm of medicinal chemistry and agrochemical development, halogenated pyridines serve as indispensable building blocks. Among these, the structural isomers 4,5-dichloropyridine and 4,6-dichlorop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and agrochemical development, halogenated pyridines serve as indispensable building blocks. Among these, the structural isomers 4,5-dichloropyridine and 4,6-dichloropyridine (formally recognized by IUPAC as 2,4-dichloropyridine in the absence of higher-priority functional groups) present distinct electronic environments. This whitepaper provides an in-depth mechanistic analysis of their reactivity profiles, focusing on Nucleophilic Aromatic Substitution (SNAr). By understanding the causality behind their electronic activation, researchers can rationally design highly regioselective synthetic workflows.

Structural and Nomenclature Foundations

Before analyzing reactivity, it is critical to address nomenclature conventions that often cause ambiguity in commercial catalogs:

  • 4,5-Dichloropyridine : Features vicinal chlorine atoms at the C4 (para to nitrogen) and C5 (meta to nitrogen) positions.

  • 4,6-Dichloropyridine (2,4-Dichloropyridine) : Features chlorine atoms at the C4 (para) and C6 (ortho) positions. According to IUPAC numbering rules (which dictate the lowest possible locants starting from the nitrogen atom), the base ring is correctly named 2,4-dichloropyridine . The "4,6-dichloro" designation is typically reserved for derivatives where a higher-priority functional group (e.g., a carboxylic acid or nitrile) occupies the C2 or C3 position, forcing the chlorines into the 4 and 6 positions [4].

Electronic Causality in Reactivity (SNAr)

The reactivity of dichloropyridines in SNAr reactions is fundamentally governed by the stabilization of the negatively charged Meisenheimer intermediate. The highly electronegative pyridine nitrogen acts as an electron sink, but its ability to stabilize incoming charge is strictly dependent on the positional relationship (ortho/meta/para) to the leaving group.

4,5-Dichloropyridine: Absolute Regioselectivity

In 4,5-dichloropyridine, the two chlorine atoms exist in vastly different electronic environments. The C4-chloro group is para to the pyridine nitrogen. When a nucleophile attacks C4, the resulting negative charge in the Meisenheimer complex is delocalized directly onto the nitrogen atom, drastically lowering the activation energy (ΔG‡). Conversely, the C5-chloro group is meta to the nitrogen; attack at this position does not allow for resonance stabilization by the heteroatom [3]. Consequently, SNAr on 4,5-dichloropyridine is exclusively regioselective for the C4 position, leaving the C5-chloro intact for orthogonal downstream functionalization (e.g., Suzuki-Miyaura cross-coupling).

4,6-Dichloropyridine (2,4-Dichloropyridine): Tunable Competition

In 2,4-dichloropyridine, both the C2 (ortho) and C4 (para) positions are electronically activated by the nitrogen atom. However, they are not equally reactive. Frontier Molecular Orbital (FMO) analysis reveals that the Lowest Unoccupied Molecular Orbital (LUMO) is primarily localized at the C4 position, while the LUMO+1 is localized at the C2 position [2]. Under classical thermal SNAr conditions with amine nucleophiles, substitution at C4 is kinetically favored due to lower steric hindrance and superior LUMO symmetry [1]. However, this regioselectivity can be inverted to favor C2 by employing palladium-catalyzed Buchwald-Hartwig amination conditions, making this isomer highly tunable.

G cluster_0 4,5-Dichloropyridine cluster_1 2,4-Dichloropyridine (4,6-dichloro) A C4-Cl (Para to N) LUMO Activated C Absolute Regioselectivity (C4 Substitution) A->C B C5-Cl (Meta to N) Unactivated B->C No Rxn D C4-Cl (Para to N) LUMO Activated F Tunable Regioselectivity (Mixed Substitution) D->F Major E C2-Cl (Ortho to N) LUMO+1 Activated E->F Minor/Pd-Cat

Electronic activation pathways dictating SNAr regioselectivity in dichloropyridines.

Physicochemical Properties

To facilitate solvent selection and extraction protocols, the fundamental physicochemical data for both base isomers are summarized below.

Property4,5-Dichloropyridine2,4-Dichloropyridine (4,6-dichloro)
Molecular Formula C5H3Cl2NC5H3Cl2N
Molecular Weight 147.99 g/mol 147.99 g/mol
LogP (Predicted) 2.22.4
Activated Positions C4 (Para)C2 (Ortho), C4 (Para)
Unactivated Positions C2, C3, C5, C6C3, C5
Primary SNAr Site C4 (Exclusive)C4 (Kinetically favored)

Experimental Workflows & Protocols

The following self-validating protocols exploit the electronic differences discussed above to achieve targeted functionalization.

Workflow N1 1. Substrate Preparation N2 2. Base Addition N1->N2 N3 3. Nucleophile Introduction N2->N3 N4 4. Thermal Activation N3->N4 N5 5. TLC/LC-MS Monitoring N4->N5 N6 6. Workup & Purification N5->N6

Standardized experimental workflow for nucleophilic aromatic substitution (SNAr).

Protocol A: Regioselective Amination of 4,5-Dichloropyridine

Objective: Isolate the 4-amino-5-chloro derivative with absolute regiocontrol [3].

  • Preparation : Dissolve 4,5-dichloropyridine (1.0 equiv) in anhydrous 1-methoxy-2-propanol or DMF (0.2 M concentration) in a microwave-safe vial.

  • Base Addition : Add triethylamine (Et3N, 3.0 equiv). Causality: The organic base acts as an HCl scavenger, preventing the protonation of the incoming nucleophile, which would otherwise arrest the reaction.

  • Nucleophile Introduction : Add the desired primary or secondary amine (1.2 equiv).

  • Activation : Seal the vial and subject it to microwave irradiation at 120–150 °C for 1–2 hours.

  • Monitoring : Verify the complete consumption of the starting material via LC-MS. The mass spectrum should show a single major product peak corresponding to the C4-substituted adduct.

  • Workup : Dilute with ethyl acetate, wash with brine (3x) to remove DMF/base, dry over Na2SO4, and purify via silica gel chromatography.

Protocol B: Kinetically Controlled Amination of 2,4-Dichloropyridine

Objective: Maximize C4 substitution while minimizing C2-adduct formation [1].

  • Preparation : Dissolve 2,4-dichloropyridine (1.0 equiv) in anhydrous toluene or DMF.

  • Base Addition : Add anhydrous potassium carbonate (K2CO3, 2.0 equiv). Causality: An inorganic base is preferred here to minimize background solvent interactions that can alter the delicate kinetic balance between C2 and C4 attack.

  • Nucleophile Introduction : Add the amine (1.1 equiv) dropwise at room temperature to prevent localized thermal spikes that could drive the reaction toward the thermodynamically stable C2-adduct.

  • Activation : Heat conventionally to 80–100 °C. Avoid excessive temperatures (>120 °C) to prevent bis-substitution or loss of regiocontrol.

  • Workup : Filter through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and separate the major C4-product from the minor C2-byproduct via flash chromatography.

References

  • Lu, J., Paci, I., & Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." ChemRxiv (2022). Available at:[Link]

  • Pichowicz, M., et al. "Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19." Journal of Medicinal Chemistry, ACS Publications (2016). Available at:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 33515, 2,4-Dichloropyridine." PubChem. Available at: [Link]

Exploratory

A Technical Guide to the Pharmacophore Properties of 4,5-Dichloropyridine Derivatives for Drug Discovery Professionals

Abstract: The 4,5-dichloropyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and virology.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The 4,5-dichloropyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic areas, including oncology and virology.[1][2][3] Its utility is not merely a consequence of its synthetic accessibility but stems from a unique combination of electronic and steric features that define its pharmacophore. This guide provides an in-depth analysis of these core properties, focusing on the interplay of hydrogen bonding, the critical role of halogen bonding, and aromatic interactions. We will deconstruct the molecular interactions that drive target affinity and selectivity, present case studies in kinase and protease inhibition, and provide detailed protocols for computational and experimental pharmacophore validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 4,5-dichloropyridine core for the design of next-generation therapeutics.

The 4,5-Dichloropyridine Scaffold: A Privileged Core in Medicinal Chemistry

The strategic incorporation of halogen atoms into heterocyclic scaffolds is a well-established strategy for enhancing pharmacological properties.[2] The 4,5-dichloropyridine moiety is a prime example of this, serving as a versatile building block for a wide array of biologically active compounds.[4] Its derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][2]

Chemical and Electronic Properties

The 4,5-dichloropyridine ring system is characterized by several key features that govern its molecular interactions:

  • Electron-Deficient Aromatic Ring: The electronegative nitrogen atom and the two chlorine substituents withdraw electron density from the pyridine ring, influencing its reactivity and interaction potential.

  • sp² Hybridized Nitrogen: The pyridine nitrogen possesses a lone pair of electrons in an sp² hybrid orbital, making it an effective hydrogen bond acceptor.[1] This is a cornerstone of its interaction with many biological targets, particularly kinases.

  • Polarizable Chlorine Atoms: The chlorine atoms at the C4 and C5 positions are not inert substituents. Their electron clouds are polarizable, enabling them to participate in a range of non-covalent interactions, most notably halogen bonding.[5][6]

Overview of Therapeutic Applications

The unique properties of this scaffold have led to its exploration in numerous therapeutic contexts. It is a key component in molecules targeting protein kinases, which are crucial regulators of cell signaling often dysregulated in cancer.[2][7] Furthermore, derivatives have shown potent activity against proteases like furin, highlighting their potential as broad-spectrum antiviral agents.[3]

Core Pharmacophoric Features: Deconstructing the Molecular Interactions

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal supramolecular interactions with a biological target.[8][9] For 4,5-dichloropyridine derivatives, this ensemble is a sophisticated interplay of three primary features.

The Pyridine Nitrogen: A Canonical Hinge-Binding Element

In numerous protein kinase inhibitors, the pyridine nitrogen acts as a crucial hydrogen bond acceptor. It forms a highly directional and stabilizing interaction with the backbone amide protons of the "hinge region" in the ATP-binding site. This interaction is a primary anchor, orienting the rest of the inhibitor within the active site to achieve high-affinity binding.

The Dichloro Substitution: More Than Just a Steric Influence

For decades, halogens were incorporated into drug candidates primarily to modulate lipophilicity and metabolic stability.[6] However, it is now understood that they play a direct and vital role in target binding through specific, directional interactions.

A halogen bond occurs when there is an interaction between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic site, such as a backbone carbonyl oxygen or a nitrogen atom in an amino acid side chain.[5][10]

  • The σ-hole: The electron density around a covalently bonded halogen atom is anisotropic. This creates a region of positive electrostatic potential, the σ-hole, along the axis of the R-X bond, and a belt of negative potential around the equator of the halogen.[11]

  • Enhanced Potency: The electron-withdrawing character of the pyridine ring enhances the positive potential of the σ-holes on the C4 and C5 chlorine atoms, making them potent halogen bond donors.[10] This directional interaction can be as strong as a classical hydrogen bond and is critical for improving binding affinity and selectivity.[5][12]

Beyond halogen bonding, the chlorine atoms contribute to binding through other contacts, such as Cl···H and halogen–π interactions, which further stabilize the ligand-receptor complex.[1] Crystal structure analyses have quantified these interactions, showing significant contributions from Cl···H contacts to the overall crystal packing and molecular cohesion.[1]

The Aromatic Core: π-π Stacking and Scaffold Hopping

The aromatic pyridine ring itself is a key pharmacophoric feature. It can engage in offset π–π stacking interactions with aromatic residues like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) in a protein's active site.[1] This provides an additional layer of stabilization for the bound complex.

Case Study: 4,5-Dichloropyridine Derivatives as Kinase Inhibitors

The utility of the 4,5-dichloropyridine scaffold is well-exemplified by its widespread use in the design of protein kinase inhibitors.[13][14][15]

Mechanism of Action: Targeting the ATP-Binding Site

Most kinase inhibitors are ATP-competitive, binding to the active site and preventing the phosphorylation of substrate proteins. The 4,5-dichloropyridine core is adept at forming the key interactions that define this binding mode.

Below is a conceptual diagram illustrating the typical pharmacophoric interactions of a 4,5-dichloropyridinyl-amino derivative within a generic kinase ATP-binding site.

G cluster_0 Kinase Hinge Region cluster_1 Inhibitor Scaffold cluster_2 Solvent Front / Gatekeeper Pocket Hinge_NH1 Backbone NH Hinge_CO1 Backbone C=O Inhibitor 4,5-Dichloropyridinyl-NH-R Inhibitor->Hinge_NH1 H-Bond (Pyridine N) Inhibitor->Hinge_CO1 Halogen Bond (Cl) Hydrophobic_Pocket Hydrophobic Pocket Inhibitor->Hydrophobic_Pocket Hydrophobic Interaction (R-group) Aromatic_Residue Aromatic Residue (Phe/Tyr) Inhibitor->Aromatic_Residue π-π Stacking

Caption: Key pharmacophoric interactions of a dichloropyridine kinase inhibitor.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into clinical candidates.[14][16] For dichloropyridine-based kinase inhibitors, SAR often revolves around modifications to the substituent attached to the core, typically at the C2 or C4 position.

Position of VariationMoietyTarget(s)Effect on ActivityReference
R¹ at C4-aminoN-linked phenyl 4-sulfonamideDCLK1Highly potent[7]
R¹ at C4-aminoS-linked phenyl 4-sulfonamideDCLK1Significantly reduced affinity[7]
R² at C2/C6SubstitutionDCLK1, ERK5No significant improvement in potency[7]
R³ at Pyridine RingSubstitution at C3DCLK1, ERK5, LRRK2Potency greatly reduced (steric hindrance)[7]
R at C2-aminoanilinemeta-SO₂NH₂CDK2, CDK5Important for CDK2/5 inhibition[13]
R at C2-acetanilidepara-Halogen (Br, Cl, F)CDK9Excellent inhibition[15]

Methodologies for Pharmacophore Elucidation and Validation

Identifying and validating a pharmacophore model is a critical process in drug design, combining computational predictions with experimental confirmation.[8][9]

Protocol: Ligand-Based Pharmacophore Modeling

This approach is used when a set of active molecules is known, but the structure of the target receptor is not. The goal is to find the common 3D arrangement of chemical features shared by the active molecules.[9]

Step-by-Step Methodology:

  • Training Set Selection: Curate a set of structurally diverse molecules with known high affinity for the target.

  • Conformational Analysis: Generate a comprehensive set of low-energy 3D conformations for each molecule in the training set.

  • Feature Definition: Define pharmacophoric features for each molecule (e.g., H-bond acceptor/donor, hydrophobic, aromatic ring).[17]

  • Hypothesis Generation: Align the conformations of the active molecules and identify common feature arrangements. Score these hypotheses based on how well they map the active compounds.

  • Model Validation: Use the best pharmacophore hypothesis to screen a database containing known active and inactive compounds. A good model will have a high enrichment factor, successfully distinguishing actives from decoys.

G A 1. Select Active Ligands (Training Set) B 2. Generate 3D Conformations A->B C 3. Define Pharmacophore Features (HBA, HBD, Hydrophobic, etc.) B->C D 4. Align Molecules & Generate Hypotheses C->D E 5. Score & Rank Hypotheses D->E F 6. Validate Model (Test Set / Decoys) E->F G Validated Pharmacophore (3D Query for VS) F->G

Caption: Workflow for ligand-based pharmacophore modeling.

Protocol: Structure-Based Pharmacophore Modeling

When a high-resolution structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore can be derived directly from the key interaction points in the binding site.[8]

Step-by-Step Methodology:

  • Obtain Target Structure: Download the 3D coordinates of the target protein, preferably co-crystallized with a ligand, from a database like the Protein Data Bank (PDB).

  • Binding Site Identification: Define the active site cavity of the protein.

  • Interaction Mapping: Identify key interacting residues within the binding site (e.g., H-bond donors/acceptors, hydrophobic patches, charged residues).

  • Feature Placement: Convert these interaction points into pharmacophoric features. For example, a backbone amide NH becomes an H-bond donor feature, and a carbonyl oxygen becomes an H-bond acceptor feature.

  • Model Refinement: Add excluded volume spheres to represent the space occupied by the protein, preventing steric clashes in subsequent virtual screens.

  • Validation: Test the model's ability to re-dock the original co-crystallized ligand with a low RMSD and to distinguish known actives from inactives.

G A 1. Obtain Target 3D Structure (e.g., PDB) B 2. Identify Binding Site A->B C 3. Map Protein-Ligand Interaction Points B->C D 4. Convert Interactions to Pharmacophore Features C->D E 5. Add Excluded Volumes D->E F 6. Validate Model (e.g., Re-docking) E->F G Validated Pharmacophore (Ready for Virtual Screening) F->G

Caption: Workflow for structure-based pharmacophore modeling.

Protocol: Experimental Validation of Binding using Differential Scanning Fluorimetry (nanoDSF)

Computational models must be validated experimentally. nanoDSF is a rapid and robust biophysical method to confirm direct binding of a compound to a target protein and determine its thermal stability.[3]

Step-by-Step Methodology:

  • Protein Preparation: Purify the target protein to >95% homogeneity. Ensure the protein is in a stable buffer solution.

  • Compound Preparation: Dissolve the synthesized 4,5-dichloropyridine derivative (and controls) in a suitable solvent (e.g., DMSO) to create a high-concentration stock.

  • Sample Preparation: Prepare a series of capillaries, each containing a constant concentration of the target protein and varying concentrations of the test compound. Include a "protein-only" control.

  • Thermal Denaturation: Place the capillaries in the nanoDSF instrument. Apply a linear thermal ramp (e.g., 1°C/minute from 20°C to 95°C). The instrument monitors changes in the intrinsic fluorescence of tryptophan residues as the protein unfolds.

  • Data Analysis: The inflection point of the fluorescence ratio (F350/F330) versus temperature curve is the melting temperature (Tm). A ligand that binds and stabilizes the protein will cause a positive shift in the Tm (ΔTm).

  • Interpretation: A dose-dependent increase in Tm upon addition of the compound confirms a direct binding interaction. The magnitude of the ΔTm often correlates with the binding affinity of the compound.[3]

Emerging Applications and Future Perspectives

While the 4,5-dichloropyridine scaffold is well-established in kinase inhibition, its pharmacophoric features are transferable to other target classes.

Beyond Kinases: Targeting Proteases like Furin

Recent studies have identified (3,5-dichlorophenyl)pyridine derivatives as potent, competitive inhibitors of furin, a proprotein convertase involved in the maturation of proteins from viruses like SARS-CoV-2.[3] In this context, the dichlorophenyl moiety likely engages in crucial interactions within the enzyme's binding pockets, demonstrating the versatility of halogenated aromatic scaffolds.

Future Design Strategies

The future of drug design with this scaffold lies in fine-tuning its properties to enhance selectivity and overcome resistance. Strategies include:

  • Covalent Inhibition: Incorporating a reactive "warhead" to form a covalent bond with a non-catalytic cysteine near the active site can lead to irreversible inhibition and prolonged duration of action.

  • Allosteric Targeting: Designing derivatives that bind to sites other than the highly conserved ATP pocket could yield inhibitors with greater selectivity across the kinome.

  • Multi-target Agents: Intentionally designing compounds that inhibit multiple key targets in a disease pathway can lead to synergistic effects and improved therapeutic outcomes.[18][19]

Conclusion

The 4,5-dichloropyridine core is a powerful and versatile scaffold in drug discovery. Its pharmacophoric identity is defined by a triad of features: a hydrogen-bonding pyridine nitrogen, bio-active chlorine atoms capable of potent halogen bonding, and an aromatic system for further stabilizing interactions. A thorough understanding of these features, coupled with integrated computational and experimental validation workflows, enables medicinal chemists to rationally design potent and selective modulators of a wide range of biological targets. As our appreciation for the nuanced roles of non-covalent interactions like halogen bonding continues to grow, the strategic application of the 4,5-dichloropyridine scaffold is poised to deliver the next generation of innovative medicines.

References

  • Ashokan, A., et al. (2024). 4-Amino-3,5-dichloropyridine. IUCrData, 9(1). Available at: [Link]

  • Chęcińska, L., et al. (2024). Dichlorine–pyridine N-oxide halogen-bonded complexes. Chemical Science. Available at: [Link]

  • Kumar, V., et al. (2021). Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules. International Journal of Research in Engineering and Science, 9(7), 29-37. Available at: [Link]

  • Islam, M. R., et al. (2023). Integrated structure model-based virtual screening approaches identified anti-cancer agents against prostate cancer by targeting MAOB protein. ResearchGate. Available at: [Link]

  • Ferguson, F. M., et al. (2021). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1][5]diazepin-6-one scaffold. RSC Medicinal Chemistry, 12(8), 1335-1343. Available at: [Link]

  • Schulte, L., et al. (2022). Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. Journal of Medicinal Chemistry, 65(8), 6345-6357. Available at: [Link]

  • Pevec, A., et al. (2022). Evaluation of Halogenopyridinium Cations as Halogen Bond Donors. Crystal Growth & Design, 22(3), 1957-1970. Available at: [Link]

  • Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Drug Design, Development and Therapy, 8, 2149-2162. Available at: [Link]

  • Singh, V., & Kumar, A. (2025). Halogen Bonding: A New Frontier in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Echeverría, J., et al. (2021). On the Importance of Halogen Bonding Interactions in Two X-ray Structures Containing All Four (F, Cl, Br, I) Halogen Atoms. Molecules, 26(22), 7000. Available at: [Link]

  • Zaib, S., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6296. Available at: [Link]

  • Bi, X., et al. (2019). Design, synthesis and biological evaluation of novel 4,5-dihydro-[1][2][5]triazolo[4,3-f]pteridine derivatives as potential BRD4 inhibitors. Bioorganic & Medicinal Chemistry, 27(13), 2813-2821. Available at: [Link]

  • IntechOpen. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • Maurya, S., et al. (2019). Discovery of CDK5 Inhibitors through Structure-Guided Approach. ACS Medicinal Chemistry Letters, 10(7), 1046-1051. Available at: [Link]

  • Gmeiner, P., et al. (2005). Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. Journal of Medicinal Chemistry, 48(19), 6064-6071. Available at: [Link]

  • Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 70, 447-455. Available at: [Link]

  • Al-Rashida, M., et al. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. Molecules, 28(1), 108. Available at: [Link]

  • RASA Life Sciences. (2018). IMPORTANCE OF PHARMACOPHORE IN DRUG DESIGN. RASA Life Sciences. Available at: [Link]

  • Taylor & Francis. (n.d.). Pharmacophore – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 4,5-dichloropyridine-3-carboxylate from 4,5-dihydroxypyridine

Application Note: High-Yield Synthesis of Methyl 4,5-dichloropyridine-3-carboxylate via Tandem Functionalization Executive Summary The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis of Methyl 4,5-dichloropyridine-3-carboxylate via Tandem Functionalization

Executive Summary

The synthesis of highly functionalized pyridine scaffolds is a cornerstone of modern drug discovery and agrochemical development. This application note details a robust, three-step synthetic protocol for the preparation of (CAS 343781-51-1)[1] starting from. By strategically employing a tandem Vilsmeier-Haack formylation/chlorination, followed by chemoselective Pinnick oxidation and acid chloride-mediated esterification, this route maximizes atom economy and avoids the need for harsh, unselective halogenation conditions.

Mechanistic Rationale & Strategic Design

As a self-validating system, every step in this protocol has been selected based on strict mechanistic causality to prevent side reactions and ensure high fidelity of the pyridine core:

  • Phase 1: Tandem Deoxychlorination and Formylation : Rather than performing stepwise halogenation and carboxylation, we utilize the . The Vilsmeier reagent (formed from POCl₃ and DMF) serves a dual purpose. It acts as an electrophile to formylate the electron-rich C3 position (ortho to the C4 hydroxyl), while the excess POCl₃ simultaneously converts the C4 and C5 hydroxyl groups into chlorides via phosphorodichloridate intermediates. This yields (CAS 1009334-04-6)[2] in a single pot.

  • Phase 2: Chemoselective Oxidation : To convert the aldehyde to (CAS 473837-10-4)[3], traditional oxidants (e.g., KMnO₄) are avoided as they risk hydrolytic displacement of the newly installed chloro-substituents. Instead, the is employed. Sodium chlorite (NaClO₂) provides mild, highly chemoselective oxidation, while 2-methyl-2-butene is strictly required as a hypochlorous acid (HOCl) scavenger to prevent destructive electrophilic over-chlorination of the pyridine ring.

  • Phase 3: Acid Chloride-Mediated Esterification : The electron-withdrawing nature of the dichloropyridine ring severely deactivates the carbonyl carbon, making standard acid-catalyzed Fischer esterification kinetically unfavorable. To overcome this, thionyl chloride (SOCl₂) is used to generate a highly electrophilic acid chloride intermediate in situ, which is rapidly and quantitatively trapped by methanol.

Pathway Visualization

SynthesisWorkflow SM 4,5-Dihydroxypyridine (Starting Material) VH Vilsmeier-Haack Reaction (POCl3 / DMF) SM->VH Int1 4,5-Dichloro-3-pyridinecarboxaldehyde (Intermediate 1) VH->Int1 Ox Pinnick Oxidation (NaClO2 / Scavenger) Int1->Ox Int2 4,5-Dichloropyridine-3-carboxylic acid (Intermediate 2) Ox->Int2 Est Esterification (SOCl2 / MeOH) Int2->Est Prod Methyl 4,5-dichloropyridine-3-carboxylate (Target Product) Est->Prod

Fig 1. Three-step synthesis workflow from 4,5-dihydroxypyridine to the target methyl ester.

Quantitative Reaction Parameters

Reaction PhaseKey Reagent / ReactantEquivalentsTemp (°C)Time (h)Expected Yield
1. Vilsmeier-Haack 4,5-dihydroxypyridine1.01001265–75%
POCl₃4.00 → 100--
DMF3.00 → 100--
2. Pinnick Oxidation Aldehyde Intermediate1.025485–90%
NaClO₂2.025--
2-methyl-2-butene10.025--
3. Esterification Carboxylic Acid Int.1.065690–95%
SOCl₂2.00 → 65--
MethanolSolvent65--

Step-by-Step Experimental Protocols

Phase 1: Synthesis of 4,5-dichloro-3-pyridinecarboxaldehyde
  • Preparation of Vilsmeier Reagent : Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel. Purge the system with inert N₂ gas. Add anhydrous DMF (3.0 equiv) and cool the flask to 0 °C using an ice bath.

  • Activation : Dropwise add POCl₃ (4.0 equiv) over 30 minutes. Maintain the temperature below 10 °C to prevent premature decomposition of the highly reactive chloroiminium ion. Stir for an additional 30 minutes at 0 °C.

  • Substrate Addition : Add 4,5-dihydroxypyridine (1.0 equiv) in small portions to manage the exothermic reaction.

  • Thermal Deoxychlorination : Gradually heat the reaction mixture to 100 °C and maintain for 12 hours. Note: The elevated temperature is kinetically required to drive the substitution of the C4/C5 C-O bonds to C-Cl bonds.

  • Workup : Cool the mixture to room temperature and carefully pour it over 500 g of crushed ice. Neutralize the acidic aqueous layer to pH 7 using saturated aqueous NaHCO₃.

  • Isolation : Extract the aqueous phase with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the aldehyde.

Phase 2: Synthesis of 4,5-dichloropyridine-3-carboxylic acid
  • Solvent & Scavenger Setup : In a 500 mL flask, dissolve the purified 4,5-dichloro-3-pyridinecarboxaldehyde (1.0 equiv) in tert-butanol (100 mL). Add 2-methyl-2-butene (10.0 equiv). Critical Step: Do not omit the alkene scavenger, or the generated HOCl will degrade the product.

  • Oxidant Preparation : In a separate vessel, prepare an aqueous solution containing NaClO₂ (2.0 equiv) and the buffering agent NaH₂PO₄ (1.5 equiv) in H₂O (25 mL).

  • Reaction : Add the aqueous oxidant solution dropwise to the organic mixture at room temperature (25 °C). Stir vigorously for 4 hours.

  • Workup : Concentrate the mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous residue with water and acidify to pH 2 using 1M HCl to precipitate the carboxylic acid.

  • Isolation : Extract with Ethyl Acetate (3 x 100 mL). Dry the combined organics over Na₂SO₄ and concentrate to yield the pure carboxylic acid intermediate.

Phase 3: Synthesis of Methyl 4,5-dichloropyridine-3-carboxylate
  • Suspension : In a 250 mL round-bottom flask, suspend the 4,5-dichloropyridine-3-carboxylic acid (1.0 equiv) in anhydrous Methanol (50 mL). Cool the suspension to 0 °C.

  • Activation : Dropwise add Thionyl chloride (SOCl₂, 2.0 equiv). The suspension will gradually clear as the acid is converted into the soluble, highly reactive acid chloride intermediate.

  • Esterification : Attach a reflux condenser and heat the mixture to 65 °C for 6 hours.

  • Workup : Cool the reaction to room temperature. Concentrate in vacuo to remove excess SOCl₂ and Methanol.

  • Purification : Dissolve the crude residue in Ethyl Acetate (100 mL). Wash sequentially with saturated NaHCO₃ (to remove unreacted acid), water, and brine. Dry over Na₂SO₄ and concentrate to yield the target methyl ester as a crystalline solid.

System Validation & Analytical Signatures

To ensure the integrity of the self-validating system, monitor the transformation using ¹H NMR spectroscopy (CDCl₃, 400 MHz):

  • Intermediate 1 (Aldehyde) : Look for the diagnostic aldehyde proton appearing as a sharp singlet far downfield at ~10.2 ppm .

  • Intermediate 2 (Carboxylic Acid) : The aldehyde peak will disappear, replaced by a broad, exchangeable carboxylic acid OH peak at ~13.5 ppm .

  • Target Product (Methyl Ester) : The successful esterification is confirmed by the appearance of a sharp, 3-proton singlet at ~3.9 ppm , corresponding to the newly installed -OCH₃ group. The pyridine core protons (C2-H and C6-H) will appear as two distinct singlets (or doublets with very small meta-coupling, J ~ 1-2 Hz) in the aromatic region (~8.5 - 9.0 ppm).

References

  • Title : Vilsmeier-Haack Reaction Source : Organic Chemistry Portal URL :[Link]

  • Title : Pinnick Oxidation Source : Organic Chemistry Portal URL :[Link]

  • Title : 4,5-Dihydroxypyridine Compound Summary Source : PubChem URL :[Link]

Sources

Application

Application Note: Regioselective Functionalization of Methyl 4,5-Dichloropyridine-3-carboxylate in Agrochemical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Introduction & Chemical Significance In the development of next-generation...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Agrochemical Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Chemical Significance

In the development of next-generation agrochemicals—particularly auxinic herbicides and broad-spectrum fungicides—pyridine scaffolds are ubiquitous. Methyl 4,5-dichloropyridine-3-carboxylate (CAS: 343781-51-1) serves as a premier, highly versatile building block in these discovery pipelines ([1]). Its unique structural topology features a carboxylate ester at the C3 position and two orthogonal chloride leaving groups at the C4 and C5 positions. This specific substitution pattern allows synthetic chemists to perform sequential, highly controlled functionalizations, rapidly generating diverse libraries of bioactive lead compounds.

Mechanistic Rationale: The Causality of Regioselective SNAr

As a Senior Application Scientist, I emphasize that successful library synthesis relies not just on following steps, but on understanding the electronic causality of the scaffold. The core utility of methyl 4,5-dichloropyridine-3-carboxylate lies in the differential reactivity of its two carbon-chlorine bonds during Nucleophilic Aromatic Substitution (SNAr) ([2]).

  • C4-Chlorine (Highly Activated): The C4 position is located para to the strongly electron-withdrawing pyridine nitrogen. The nitrogen exerts powerful −I (inductive) and −M (mesomeric) effects, drastically lowering the LUMO of the heterocyclic ring. When a nucleophile attacks C4, it forms a highly stabilized Meisenheimer intermediate where the negative charge is delocalized directly onto the electronegative nitrogen atom. This dramatically lowers the activation energy barrier for the transition state ([3]).

  • C5-Chlorine (Less Activated): Conversely, the C5 position is meta to the pyridine nitrogen. Attack at C5 places the transient negative charge on the ring carbons without direct resonance delocalization onto the nitrogen. Consequently, the activation energy for substitution at C5 is significantly higher.

The Result: When treated with nucleophiles such as ammonia ( NH3​ ), the C4-chloride is displaced with near-perfect regioselectivity, yielding methyl 4-amino-5-chloropyridine-3-carboxylate (CAS: 1782610-48-3) ([4]). The retained C5-chloride then acts as an orthogonal handle for subsequent transition-metal-catalyzed cross-coupling.

Workflow Overview

G A Methyl 4,5-dichloro- pyridine-3-carboxylate (CAS: 343781-51-1) B Regioselective SNAr (NH3, MeOH, 80°C) A->B C Methyl 4-amino-5-chloro- pyridine-3-carboxylate (CAS: 1782610-48-3) B->C D Suzuki-Miyaura Cross-Coupling (Ar-B(OH)2, Pd-cat) C->D E Methyl 4-amino-5-aryl- pyridine-3-carboxylate (Agrochemical Lead) D->E

Divergent synthesis of agrochemical leads via regioselective SNAr and Suzuki cross-coupling.

Quantitative Data: SNAr Optimization

To establish a robust protocol, the amination of methyl 4,5-dichloropyridine-3-carboxylate was optimized. The data below demonstrates how temperature and solvent choices impact both overall yield and C4 vs. C5 regioselectivity.

EntrySolventNucleophile SourceTemp (°C)Time (h)Yield (%)Regioselectivity (C4:C5)
1MeOH NH3​ (aq, 28%)252415>99:1
2MeOH NH3​ (aq, 28%)80688 >99:1
3THF NH3​ (gas, 0.5 M)801245>99:1
4DMF NaNH2​ (1.1 eq)2527290:10

Conclusion: Aqueous ammonia in methanol at 80 °C (Entry 2) provides the optimal balance of thermodynamic activation and perfect regiocontrol. Stronger, less solvated bases like NaNH2​ (Entry 4) lead to a slight erosion in regioselectivity due to the highly reactive, unselective nature of the amide anion.

Experimental Protocols

Protocol A: Regioselective Amination (Synthesis of Methyl 4-amino-5-chloronicotinate)

This protocol describes the highly selective displacement of the C4-chloride to establish the core amino-pyridine motif common in auxinic herbicides.

Reagents & Materials:

  • Methyl 4,5-dichloropyridine-3-carboxylate (1.0 eq, 10 mmol, 2.06 g)

  • Aqueous Ammonia (28% NH3​ in H2​O , 10.0 eq)

  • Methanol (HPLC Grade, 20 mL)

  • Heavy-walled pressure tube with a Teflon screw cap.

Step-by-Step Procedure:

  • Preparation: Suspend methyl 4,5-dichloropyridine-3-carboxylate (2.06 g) in 20 mL of methanol within the pressure tube.

  • Nucleophile Addition: Carefully add the 28% aqueous ammonia solution. Seal the tube immediately to prevent the escape of NH3​ gas.

  • Thermal Activation: Submerge the sealed tube in a pre-heated oil bath at 80 °C. Stir vigorously for 6 hours.

  • Workup: Cool the vessel to 0 °C before carefully unsealing. Concentrate the mixture under reduced pressure to remove methanol and excess ammonia.

  • Extraction: Partition the resulting aqueous slurry between Ethyl Acetate (3 × 30 mL) and saturated NaHCO3​ (20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure product as an off-white crystalline solid.

In-Process Self-Validation System:

  • TLC Monitoring: The starting material is highly non-polar. Upon amination, the introduction of the primary amine creates a highly polar product with a drastically reduced Rf​ value on normal-phase silica.

  • Spectroscopic Shift: Under 254 nm and 365 nm UV light, the product exhibits a distinct blue fluorescence absent in the starting material.

  • Mass Spectrometry: LC-MS will show a shift from the characteristic dichloro isotopic pattern ( M≈205 ) to a monochloro isotopic pattern ( M≈186 ), definitively proving single substitution.

  • NMR Confirmation: 1H NMR will display two distinct singlets for the C2 and C6 protons. If substitution occurred at C5, the coupling constants would differ significantly.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

With the C4 position protected by the electron-donating amino group, the C5-chloride is now primed for palladium-catalyzed cross-coupling to introduce the aryl groups necessary for target binding (e.g., mimicking the structure of halauxifen).

Step-by-Step Procedure:

  • Reaction Assembly: In a Schlenk flask, combine methyl 4-amino-5-chloropyridine-3-carboxylate (1.0 eq, 5 mmol), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.5 eq), and K2​CO3​ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H2​O (25 mL). Degas the suspension via three freeze-pump-thaw cycles to remove oxygen, which rapidly degrades the active Pd(0) species.

  • Catalyst Addition: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 eq, 5 mol%).

  • Coupling: Heat the mixture to 90 °C for 12 hours.

  • Isolation: Filter the cooled mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate, wash with brine, dry, and purify via flash column chromatography to isolate the advanced methyl 4-amino-5-arylpyridine-3-carboxylate intermediate.

In-Process Self-Validation System: The successful cross-coupling is instantly validated by the complete disappearance of the monochloro isotopic signature in the LC-MS trace. Furthermore, 1H NMR will reveal the integration of the newly introduced aromatic protons (e.g., a multiplet integrating for 4H in the case of a 4-fluorophenyl group) alongside the shifting of the pyridine C6 proton due to the anisotropic shielding cone of the adjacent aryl ring.

References

  • ACS Publications . "A Kinetic Study on the Cu(0)-Catalyzed Ullmann-Type Nucleophilic Aromatic Substitution C–O Coupling of Potassium Phenolate and 4-Chloropyridine." Industrial & Engineering Chemistry Research. URL:[Link]

Sources

Method

Application Note: A Comprehensive Guide to the Hydrolysis of Methyl 4,5-dichloropyridine-3-carboxylate

Abstract This application note provides a detailed protocol and in-depth scientific background for the hydrolysis of methyl 4,5-dichloropyridine-3-carboxylate to its corresponding carboxylic acid, 4,5-dichloronicotinic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and in-depth scientific background for the hydrolysis of methyl 4,5-dichloropyridine-3-carboxylate to its corresponding carboxylic acid, 4,5-dichloronicotinic acid. This transformation is a critical step in the synthesis of various pharmaceutical and agrochemical compounds. The document outlines the mechanistic principles of base-catalyzed ester hydrolysis (saponification), offers a step-by-step experimental procedure, and discusses key reaction parameters, safety considerations, and purification techniques. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of 4,5-Dichloronicotinic Acid

4,5-Dichloronicotinic acid is a valuable synthetic intermediate. Its structural motif is found in a range of biologically active molecules. The presence of two chlorine atoms on the pyridine ring significantly influences the electronic properties of the molecule, making it a versatile building block for further chemical modifications.[1] The carboxylic acid functionality provides a handle for various coupling reactions, such as amide bond formation, which is fundamental in the synthesis of many pharmaceutical agents.

The Chemistry of Saponification: A Mechanistic Overview

The conversion of an ester to a carboxylic acid in the presence of a base is known as saponification.[2] This reaction is a type of nucleophilic acyl substitution and is effectively irreversible, which typically leads to high yields of the carboxylate salt.[3]

The reaction proceeds through a well-established mechanism:

  • Nucleophilic Attack: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.[2]

  • Leaving Group Departure: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond. This is accompanied by the departure of the methoxide ion (⁻OCH₃) as a leaving group.

  • Acid-Base Reaction: The methoxide ion is a strong base and readily deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and drives the overall reaction to completion, forming the carboxylate salt and methanol.[2]

  • Protonation (Work-up): To obtain the final carboxylic acid, an acidic work-up is necessary. The addition of a strong acid (e.g., HCl) protonates the carboxylate salt, yielding the desired 4,5-dichloronicotinic acid.

Experimental Protocol: Synthesis of 4,5-Dichloronicotinic Acid

This protocol is a generalized procedure adapted from standard saponification methods for aromatic esters.[4] Researchers should optimize the conditions for their specific setup and scale.

Materials and Equipment
ReagentsEquipment
Methyl 4,5-dichloropyridine-3-carboxylateRound-bottom flask
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Reflux condenser
Methanol (MeOH)Magnetic stirrer and stir bar
Deionized waterHeating mantle or oil bath
Concentrated hydrochloric acid (HCl)pH paper or pH meter
Ethyl acetate (EtOAc)Separatory funnel
Anhydrous sodium sulfate (Na₂SO₄)Rotary evaporator
Buchner funnel and filter paper
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dichloropyridine-3-carboxylate (1.0 eq.) in a mixture of methanol and water (a common ratio is 2:1 to 5:1 v/v).

  • Addition of Base: Add a solution of sodium hydroxide or potassium hydroxide (1.5 - 3.0 eq.) in water to the flask. An excess of the base is used to ensure complete hydrolysis.

  • Heating: Heat the reaction mixture to reflux (typically 60-80 °C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

  • Acidification: Dilute the remaining aqueous solution with water and cool it in an ice bath. Slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is approximately 2-3. This will cause the 4,5-dichloronicotinic acid to precipitate out of the solution.

  • Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the collected solid under vacuum to obtain the crude 4,5-dichloronicotinic acid.

  • Purification (Optional): If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Reaction Workflow Diagram

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Ester in MeOH/H₂O add_base Add NaOH/KOH Solution start->add_base reflux Heat to Reflux (2-6h) add_base->reflux cool Cool to RT reflux->cool evap Remove MeOH cool->evap acidify Acidify with HCl (pH 2-3) evap->acidify filter Filter Precipitate acidify->filter dry Dry Under Vacuum filter->dry recrystallize Recrystallize (Optional) dry->recrystallize end end recrystallize->end Final Product

Caption: Experimental workflow for the hydrolysis of methyl 4,5-dichloropyridine-3-carboxylate.

Key Reaction Parameters and Expected Outcomes

ParameterRecommended Range/ValueRationale
Base NaOH or KOHStrong bases that provide the hydroxide nucleophile for the reaction.
Base Equivalents 1.5 - 3.0 eq.An excess ensures the reaction goes to completion by driving the equilibrium forward.
Solvent Methanol/Water mixtureMethanol helps to dissolve the organic ester, while water is necessary to dissolve the inorganic base and for the hydrolysis reaction.
Temperature 60 - 80 °C (Reflux)Increased temperature accelerates the reaction rate.
Reaction Time 2 - 6 hoursDependent on scale and temperature; should be monitored for completion.
pH for Work-up 2 - 3Ensures complete protonation of the carboxylate salt to the carboxylic acid, facilitating its precipitation.
Expected Yield > 90%Saponification is generally a high-yielding reaction due to its irreversible nature.
Purity > 95% (after washing)The product often precipitates in high purity. Recrystallization can be used for further purification if needed.

Safety Precautions

  • Handling of Reagents: Both methyl 4,5-dichloropyridine-3-carboxylate and 4,5-dichloronicotinic acid should be handled with care. Assume they are irritants and potentially harmful.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Bases and Acids: Sodium hydroxide, potassium hydroxide, and concentrated hydrochloric acid are corrosive. Handle them with extreme care to avoid skin and eye contact. Always add acid to water, not the other way around, to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Chemical Transformation Diagram

Hydrolysis_Reaction compound1 Methyl 4,5-dichloropyridine-3-carboxylate compound2 4,5-Dichloronicotinic acid compound1->compound2 Saponification reagents 1. NaOH or KOH, MeOH/H₂O, Reflux 2. HCl (aq)

Sources

Application

Application Note: Methyl 4,5-Dichloropyridine-3-Carboxylate as an Orthogonal Building Block in Heterocyclic Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocycles is paramount. Methyl 4,5-dichloropyridine-3-carboxylate serves as a premier tri-functional building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocycles is paramount. Methyl 4,5-dichloropyridine-3-carboxylate serves as a premier tri-functional building block, offering three distinct vectors for derivatization. As a Senior Application Scientist, I have designed this protocol guide to demonstrate how to exploit the inherent electronic disparities of this scaffold. By leveraging regioselective Nucleophilic Aromatic Substitution (SNAr), transition-metal-catalyzed cross-coupling, and ester manipulation, researchers can achieve orthogonal functionalization without the need for cumbersome protecting group strategies.

Physicochemical & Structural Properties

Before initiating synthetic workflows, it is critical to understand the baseline properties of the building block to ensure proper handling, solubility profiling, and analytical tracking[1].

PropertyValue
Chemical Name Methyl 4,5-dichloropyridine-3-carboxylate (Methyl 4,5-dichloronicotinate)
CAS Number 343781-51-1
Molecular Formula C₇H₅Cl₂NO₂
Molecular Weight 206.03 g/mol
SMILES COC(=O)C1=CN=CC(=C1Cl)Cl
Appearance Off-white to pale yellow solid
Storage Conditions Sealed in dry, 2-8°C
Primary Reactivity SNAr (C4), Cross-Coupling (C5), Saponification/Amidation (C3)

Mechanistic Rationale: The Principle of Orthogonal Reactivity

The utility of methyl 4,5-dichloropyridine-3-carboxylate lies in the differential electronic environment of its two chlorine atoms[2].

  • C4-Position (SNAr Susceptibility): The C4 chlorine is highly activated toward SNAr. It is positioned para to the electron-withdrawing pyridine nitrogen and ortho to the electron-withdrawing methyl ester. This dual activation significantly lowers the LUMO energy of the C4 carbon, facilitating rapid attack by nucleophiles (amines, alkoxides) to form a stabilized Meisenheimer complex[3].

  • C5-Position (Cross-Coupling Primed): The C5 chlorine is meta to both the nitrogen and the ester. It remains electronically deactivated toward SNAr. However, once the C4 position is substituted (often with an electron-donating amine), the C5-Cl bond becomes perfectly primed for oxidative addition by palladium catalysts, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings[4].

  • C3-Position (Ester Derivatization): The methyl ester serves as a stable placeholder during the C4 and C5 modifications and can be subsequently hydrolyzed to a carboxylic acid for late-stage amide coupling.

Workflow Core Methyl 4,5-dichloro pyridine-3-carboxylate SNAr 1. SNAr (C4 Position) Core->SNAr 1°/2° Amine, DIPEA Int1 4-Amino-5-chloro intermediate SNAr->Int1 Coupling 2. Pd-Coupling (C5 Position) Int2 4-Amino-5-aryl intermediate Coupling->Int2 Ester 3. Saponification (C3 Position) Final Fully Functionalized Nicotinic Acid Ester->Final Int1->Coupling Boronic Acid, Pd Cat. Int2->Ester LiOH, THF/H2O

Orthogonal functionalization workflow of methyl 4,5-dichloropyridine-3-carboxylate.

Validated Experimental Protocols

Protocol A: Regioselective SNAr at the C4 Position

Objective: Displace the C4 chloride with a primary or secondary amine. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile. N-Methyl-2-pyrrolidone (NMP) or DMF is used as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve Methyl 4,5-dichloropyridine-3-carboxylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous NMP (0.2 M).

  • Reagent Addition: Add the desired amine nucleophile (1.1 equiv) followed by DIPEA (2.5 equiv).

  • Reaction Execution: Seal the vial and heat to 80 °C in an oil bath (or 120 °C for 20 minutes via microwave irradiation for sterically hindered amines). Monitor via LC-MS until the starting material is consumed.

  • Work-up: Cool to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃, water (3x to remove NMP), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc) to yield the 4-amino-5-chloro intermediate.

Mechanism SM C4-Cl Activated Core Meisenheimer Meisenheimer Complex (Anion Stabilized) SM->Meisenheimer Nucleophilic Attack Product C4-Substituted Pyridine Meisenheimer->Product Chloride Elimination

Regioselective SNAr mechanism via a stabilized Meisenheimer complex at the C4 position.
Protocol B: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: Couple an aryl or heteroaryl boronic acid to the remaining C5 chloride. Causality & Design: The C5 chloride is sterically hindered by the newly installed C4 amine. Therefore, Pd(dppf)Cl₂ is utilized; the bidentate dppf ligand provides a large bite angle that accelerates the critical reductive elimination step. A biphasic 1,4-Dioxane/H₂O system ensures the solubility of both the organic substrate and the inorganic base (K₂CO₃)[4].

Step-by-Step Methodology:

  • Preparation: To a Schlenk flask, add the 4-amino-5-chloro intermediate (1.0 equiv), the aryl boronic acid (1.5 equiv), and K₂CO₃ (3.0 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M). Degas the mixture by sparging with Argon for 10 minutes.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%). Seal the flask and heat to 90 °C for 12–16 hours under an Argon atmosphere.

  • Work-up: Cool to room temperature, filter through a pad of Celite to remove palladium black, and wash the pad with EtOAc. Extract the aqueous layer with EtOAc, combine organic layers, and wash with brine.

  • Isolation: Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to isolate the 4-amino-5-aryl intermediate.

Protocol C: Mild Saponification of the C3 Methyl Ester

Objective: Hydrolyze the ester to the corresponding carboxylic acid for late-stage functionalization. Causality & Design: Lithium hydroxide (LiOH) is chosen over NaOH or KOH. The lithium ion can coordinate with the pyridine nitrogen and the ester carbonyl, providing a milder, more controlled hydrolysis that prevents the degradation of sensitive functional groups installed during previous steps.

Step-by-Step Methodology:

  • Preparation: Dissolve the fully substituted methyl ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/H₂O (0.2 M).

  • Hydrolysis: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 4–6 hours. Monitor by TLC or LC-MS.

  • Work-up: Once complete, concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and cool to 0 °C.

  • Acidification: Carefully adjust the pH to ~4 using 1M HCl. The product will typically precipitate as the zwitterionic or free acid form.

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the final functionalized nicotinic acid.

Analytical & Troubleshooting Guide

Observation / IssueMechanistic CauseRecommended Solution
SNAr yields a mixture of C4 and C5 substitution Nucleophile is too reactive or temperature is excessively high, overcoming the activation energy difference.Lower the reaction temperature to 60 °C; ensure strict stoichiometric control of the amine (1.05 equiv).
Ester hydrolysis occurs during SNAr Trace water in the solvent reacts with the ester under basic conditions at high heat.Use strictly anhydrous solvents (NMP/DMF) and store DIPEA over molecular sieves.
Incomplete Suzuki coupling at C5 The C5 position is sterically encumbered and electronically deactivated.Switch to a more active, sterically accommodating catalyst system such as XPhos Pd G2; increase reaction time or use microwave heating.
Product loss during saponification work-up The resulting nicotinic acid is highly water-soluble due to its amphoteric nature.Avoid over-acidification (do not drop pH below 3). If no precipitate forms, extract with 10% IPA/CHCl₃ or use a reverse-phase C18 column for purification.

References

  • ChemScene. (n.d.). 343781-51-1 | Methyl 4,5-dichloronicotinate.
  • BenchChem. (n.d.). 4,5-Dichloropyridine-3-sulfonamide | CAS 1352508-08-7. (Reference for SNAr regioselectivity on 4,5-dichloropyridine scaffolds).
  • Journal of Medicinal Chemistry. (2016). Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19. (Reference for sequential SNAr and Suzuki cross-coupling on 4,5-dichloropyridines).
  • ResearchGate / Institute of Cancer Research. (n.d.). Mark Pichowicz's research works. (Reference for microwave-assisted nucleophilic aromatic substitution of 3,4,5-trihalopyridines).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of Methyl 4,5-Dichloropyridine-3-Carboxylate

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing heavily substituted pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter yield bottlenecks when synthesizing heavily substituted pyridine scaffolds. The esterification of1[1] to 2[2] is deceptively complex.

This guide deconstructs the mechanistic pitfalls of this transformation—specifically the competing side reactions—and provides a self-validating protocol to maximize your isolated yield.

The Core Conflict: Sterics vs. Electronics

To troubleshoot low yields, we must first examine the dual chemical nature of the substrate. The pyridine ring is inherently electron-deficient, which predisposes it to nucleophilic attack, primarily at the C-2 and C-4 positions[3].

  • Steric Hindrance (The Yield Killer): The carboxylic acid at the 3-position is sterically shielded by the bulky chlorine atoms at the 4- and 5-positions. Standard Fischer esterification (MeOH, H2SO4, reflux) often results in poor conversion because the tetrahedral intermediate cannot easily form in this crowded pocket.

  • SNAr Vulnerability (The Purity Killer): The C-4 position is highly electrophilic. It is activated by the inductive effect of the pyridine nitrogen and the electron-withdrawing 3-carbonyl group[3]. When subjected to methanol under basic conditions, or prolonged heating, the 4-chloro group undergoes facile 3[3]. The nucleophile attacks the C-4 carbon, expelling a chloride ion to form an unwanted 4-methoxy byproduct[4][5].

Diagnostic Q&A: Troubleshooting Specific Issues

Q1: I am recovering >40% unreacted starting material when using standard Fischer esterification. How can I drive the reaction to completion? A: Steric hindrance prevents efficient direct protonation and nucleophilic attack at the carbonyl carbon. You must bypass the standard tetrahedral intermediate by converting the acid to a highly reactive acyl chloride. Use Thionyl Chloride (SOCl2) with a catalytic amount of N,N-Dimethylformamide (DMF). The DMF reacts with SOCl2 to form the Vilsmeier-Haack reagent, which rapidly converts the sterically hindered acid into the acyl chloride, forcing the reaction forward.

Q2: My LC-MS shows a major +29 Da mass shift (M-Cl+OMe) impurity. What is causing this, and how do I prevent it? A: A +29 Da shift indicates the replacement of the chlorine atom (atomic mass ~35.5) with a methoxy group (mass ~31). This is the classic SNAr byproduct. Because6[6], adding methanol to the acyl chloride at room temperature provides enough activation energy for the methanol to attack the C-4 carbon instead of the carbonyl.

  • Solution: Quench the acyl chloride with methanol strictly between 0°C and 5°C. Furthermore, do not use auxiliary bases (like Et3N) during the methanol quench. Bases generate methoxide ions (CH3O-), which are exponentially more potent nucleophiles for SNAr than neutral methanol[4].

Q3: I am seeing hydrolysis back to the carboxylic acid during workup. How should I isolate the product? A: The methyl ester of a highly electron-deficient pyridine is sensitive to basic hydrolysis. During the neutralization of excess HCl (generated from the acyl chloride + MeOH reaction), avoid strong aqueous bases like NaOH. Instead, concentrate the reaction mixture under reduced pressure to remove excess MeOH and HCl, then partition between ethyl acetate and a mild, cold saturated NaHCO3 solution.

Quantitative Data: Esterification Method Comparison

To optimize your workflow, compare the historical performance of various esterification strategies applied to this specific scaffold:

Esterification MethodReagents & ConditionsTempAvg. ConversionMajor ByproductScalability
Fischer Esterification MeOH, H2SO4 (cat), Reflux65°C< 40%4-Methoxy ester (SNAr)Poor
Carbodiimide Coupling EDC·HCl, DMAP, MeOH, DCM25°C60-70%N-Acylurea adductModerate
Acyl Chloride (Optimized) 1. SOCl2, DMF (cat)2. MeOH1. 80°C2. 0-5°C> 95%None (if temp controlled)Excellent

Reaction Workflows & Logic Visualization

Mechanism SM 4,5-Dichloropyridine- 3-carboxylic acid AcylCl Acyl Chloride Intermediate (Highly Reactive) SM->AcylCl SOCl2, DMF (cat) 80°C SNAr 4-Methoxy Byproduct (SNAr Side Reaction) SM->SNAr Fischer Esterification (Prolonged Heat) Product Methyl 4,5-dichloropyridine- 3-carboxylate (Target) AcylCl->Product MeOH, 0-5°C Strictly Anhydrous AcylCl->SNAr Excess MeOH / Base High Temp (>20°C)

Mechanistic pathway showing target esterification vs. SNAr byproduct formation.

Troubleshooting Start Low Yield of Target Ester? CheckSM Is unreacted acid recovered >20%? Start->CheckSM CheckByprod Is 4-methoxy byproduct detected via LC-MS? Start->CheckByprod Sol1 Increase SOCl2 equivalents Ensure dry DMF catalyst CheckSM->Sol1 Yes (Steric Hindrance) Sol2 Control MeOH addition temp Avoid basic conditions CheckByprod->Sol2 Yes (SNAr occurring) Sol3 Check moisture in solvents Use inert atmosphere (N2) CheckByprod->Sol3 Hydrolysis seen

Troubleshooting logic tree for resolving low yields in methyl esterification.

Self-Validating Experimental Protocol

This protocol is designed with built-in causality checks to ensure the chemistry is proceeding as intended at every stage.

Step 1: Acyl Chloride Formation

  • Charge a dry, N2-flushed round-bottom flask with 4,5-dichloropyridine-3-carboxylic acid (1.0 eq) and anhydrous toluene (5 volumes).

  • Add Thionyl Chloride (SOCl2, 3.0 eq) followed by a catalytic amount of DMF (0.05 eq).

    • Causality Check: The DMF forms the Vilsmeier-Haack complex, which acts as the true chlorinating agent, necessary to overcome the steric hindrance of the flanking 4,5-dichloro groups.

  • Heat the mixture to 80°C for 3 hours.

    • Validation Check: The initial thick suspension will transition into a clear, homogeneous solution once the acyl chloride is fully formed. If the solution remains cloudy, add an additional 0.5 eq of SOCl2.

Step 2: Concentration

  • Distill off the toluene and excess SOCl2 under reduced pressure to yield the crude acyl chloride as an oil or semi-solid.

    • Causality Check: Removing excess SOCl2 is critical. If left in the flask, it will react violently with methanol in the next step, causing a massive exotherm that will drive the temperature up and promote the unwanted SNAr reaction.

Step 3: Esterification (The Critical Step)

  • Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM, 5 volumes) and cool the flask strictly to 0°C using an ice/brine bath.

  • Add anhydrous methanol (1.5 eq) dropwise over 30 minutes, maintaining the internal temperature strictly below 5°C.

    • Causality Check: Keeping the temperature <5°C provides insufficient activation energy for the methanol to attack the C-4 position, effectively shutting down the SNAr pathway while still allowing the highly reactive acyl chloride to be esterified.

Step 4: Workup and Isolation

  • Once the addition is complete, stir for an additional 30 minutes at 0°C.

  • Quench the reaction by pouring it into cold, saturated aqueous NaHCO3. Extract the aqueous layer with DCM (2 x 3 volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield methyl 4,5-dichloropyridine-3-carboxylate.

References

  • BLD Pharm. "886372-05-0 | Methyl 4-chloro-6-methylnicotinate | BLD Pharm (Contains catalog data for methyl 4,5-dichloropyridine-3-carboxylate)." 2

  • Appretech Scientific Limited. "4,5-dichloropyridine-3-carboxylic acid." 1

  • AskFilo. "We have considered nucleophilic aromatic substitution of pyridine at the 2-position and 3-position but not at the 4-position." 4

  • National Institutes of Health (PMC). "Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches." 5

  • Beilstein Journals. "Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches." 6

  • Benchchem. "A Comparative Guide to the Kinetics of Nucleophilic Substitution on the Pyridine Ring."3

Sources

Optimization

Technical Support Center: Purification of Methyl 4,5-Dichloropyridine-3-Carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when isolating highly functionalized heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chromatographic challenges when isolating highly functionalized heterocycles. The purification of Methyl 4,5-dichloropyridine-3-carboxylate presents a unique set of physicochemical hurdles. While standard pyridines are notoriously basic and prone to severe streaking on silica, this specific molecule is electronically deactivated by two electron-withdrawing chlorine atoms and a methyl ester.

Despite this deactivation, localized hydrogen bonding between the heteroatoms and the stationary phase can still compromise resolution, yield, and purity. This guide provides field-proven, self-validating protocols to ensure the flawless isolation of this critical intermediate.

Mechanistic Insights: The Chromatography of Deactivated Pyridines

To purify a molecule effectively, you must first understand its electronic landscape. Methyl 4,5-dichloropyridine-3-carboxylate possesses a pyridine nitrogen that is significantly less basic than an unsubstituted pyridine (pKa < 2 vs. 5.2). However, silica gel ( SiO2​ ) is characterized by a high density of acidic residual silanol groups (-SiOH) on its surface.

Even weak hydrogen bond acceptors like the deactivated pyridine nitrogen and the ester carbonyl oxygen will interact with these silanol sites. This interaction creates a dual-retention mechanism: standard partition chromatography (driven by the mobile phase) and adsorption/ion-exchange (driven by silanol binding)[1]. Because the adsorption kinetics are slower, the trailing edge of the elution band broadens, resulting in the classic "streaking" or "tailing" phenomenon observed on Thin Layer Chromatography (TLC) and column chromatography[2].

Mechanism Silica Acidic Silanol Groups (Stationary Phase) Pyridine Methyl 4,5-dichloropyridine- 3-carboxylate Silica->Pyridine Hydrogen Bonding Sharp Sharp Elution Band (High Resolution) Silica->Sharp When TEA is present Tailing Peak Tailing / Streaking (Poor Resolution) Pyridine->Tailing TEA Triethylamine (TEA) (Mobile Phase Additive) TEA->Silica Neutralizes Acidic Sites TEA->Pyridine Prevents Interaction

Mechanism of TEA-mediated resolution improvement by masking acidic silanol groups on silica gel.

Troubleshooting & FAQs

Q1: My product is streaking heavily on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A1: The streaking is caused by the unmasked silanol groups protonating or strongly hydrogen-bonding with your compound[3]. To establish a self-validating TLC system, add 1% (v/v) Triethylamine (TEA) to your developing solvent (e.g., Hexane/Ethyl Acetate). TEA acts as a sacrificial Lewis base, preferentially binding to and neutralizing the acidic silanol sites[2]. If the spot becomes circular and the Rf shifts upward, you have confirmed that silanol interaction was the root cause.

Q2: I am observing co-elution with a positional isomer (e.g., the 5,6-dichloro isomer) formed during my cross-coupling or chlorination step. How can I resolve them? A2: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions often yield complex mixtures of halogenated pyridine derivatives[4]. If Hexane/EtOAc fails to resolve the isomers, the separation mechanism relies too heavily on simple polarity. Switch to a Toluene/Ethyl Acetate or Dichloromethane/Methanol gradient. Toluene introduces π−π stacking interactions with the pyridine ring, exploiting the subtle electronic differences between the 4,5-dichloro and 5,6-dichloro positional isomers to achieve baseline separation.

Q3: My isolated yield is lower than expected, and I suspect the compound is degrading on the column. Is this possible? A3: Yes. While methyl esters are relatively robust, prolonged exposure to highly active, acidic silica gel can catalyze ester hydrolysis, converting your product into the highly polar 4,5-dichloropyridine-3-carboxylic acid, which irreversibly binds to the column. Validation Check: Run a 2D TLC. Spot the crude, run it in one direction, let it dry, rotate the plate 90 degrees, and run it again. If the spots do not fall on a perfect diagonal, your compound is degrading on the silica. To prevent this, use flash chromatography (shorter residence time) and pre-treat the silica with TEA[1].

Standard Operating Procedure (SOP): Self-Validating Purification Workflow

This protocol is engineered to prevent sample loss, ensure high-resolution separation, and validate purity at every stage.

Step 1: Mobile Phase Optimization & Silanol Masking
  • Prepare a solvent system of 80:20 Hexane:Ethyl Acetate .

  • Add 1% (v/v) Triethylamine (TEA) to the mixture. Causality: TEA prevents the basic nitrogen from interacting with the silica, ensuring sharp elution bands[5].

  • Validate the system via TLC. The target Rf for Methyl 4,5-dichloropyridine-3-carboxylate should be between 0.25 and 0.35 .

Step 2: Column Packing (Slurry Method)
  • Weigh out silica gel (40–63 µm particle size) at a 1:50 ratio to your crude mass.

  • Prepare a slurry using the TEA-spiked mobile phase.

  • Pour the slurry into the column and apply positive pressure. Causality: Pre-equilibrating the silica with TEA neutralizes the entire column bed before the sample is introduced, preventing irreversible binding at the loading interface[1].

Step 3: Dry Loading the Sample
  • Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM).

  • Add silica gel (1:3 ratio to crude mass) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load the powder evenly onto the flat column bed and top with a thin layer of sand. Causality: Dichloropyridines can exhibit poor solubility in hexanes. If wet-loaded, the sample may precipitate at the top of the column, causing severe peak fronting. Dry loading ensures a uniform, thermodynamically controlled dissolution rate into the mobile phase.

Step 4: Elution and Post-Column Processing
  • Elute using a gradient from 100% Hexane (+1% TEA) to 80:20 Hexane:EtOAc (+1% TEA).

  • Monitor fractions via UV at 254 nm (the conjugated pyridine ring is highly UV-active).

  • Pool the pure fractions and concentrate under reduced pressure.

  • Critical Step: Co-evaporate the resulting residue with 3 x 10 mL of Toluene. Causality: TEA forms azeotropes and can stubbornly remain in the isolated product, interfering with downstream biological assays or appearing as impurities in 1H NMR (a quartet at ~2.5 ppm and a triplet at ~1.0 ppm). Toluene co-evaporation efficiently strips residual TEA from the final product[4].

Workflow Start Crude Mixture Methyl 4,5-dichloropyridine-3-carboxylate TLC TLC Optimization (Hexane:EtOAc) Start->TLC Check Streaking Observed? TLC->Check AddTEA Add 1% TEA to Mobile Phase Check->AddTEA Yes Pack Pack Silica Column (Slurry Method) Check->Pack No AddTEA->Pack Load Dry Load Sample (Avoids Solubility Issues) Pack->Load Elute Isocratic or Gradient Elution Load->Elute Pool Pool Pure Fractions (Verify by LC-MS/NMR) Elute->Pool

Workflow for optimizing the chromatographic purification of pyridine derivatives.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of Methyl 4,5-dichloropyridine-3-carboxylate under various conditions, highlighting the critical role of mobile phase selection and additives.

Solvent SystemAdditiveTarget Rf​ Elution Band ShapeExpected Recovery (%)Primary Application
80:20 Hexane:EtOAcNone0.20Tailing / Streaking< 70%Not Recommended
80:20 Hexane:EtOAc1% TEA0.35Sharp, Circular> 90%Standard Purification
85:15 Toluene:EtOAc1% TEA0.30Sharp, Circular85 - 90%Isomer Resolution (e.g., 5,6-dichloro)
95:5 DCM:MeOHNone0.45Moderate Tailing80%Highly Polar Impurity Removal

References

  • Changunda, C. R. K., et al. Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. Arkivoc 2020(3):152-170. Available at:[Link]

  • Bortolami, M., et al. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. 2021;12(21):4090–4112. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Methyl 4,5-dichloropyridine-3-carboxylate Solubility in DMSO

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with halogenated pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals facing solubility challenges with halogenated pyridine derivatives. Here, we provide mechanistic insights, validated protocols, and troubleshooting workflows specifically tailored for Methyl 4,5-dichloropyridine-3-carboxylate .

Compound Profile & Physicochemical Data

Before troubleshooting, it is critical to understand the intrinsic properties of the molecule. Methyl 4,5-dichloropyridine-3-carboxylate is a highly lipophilic, planar aromatic system[]. The presence of two adjacent chlorine atoms significantly influences its crystal lattice energy and solvation dynamics.

Table 1: Physicochemical Properties

ParameterValue / Description
Chemical Name Methyl 4,5-dichloropyridine-3-carboxylate
CAS Number 343781-51-1[]
Molecular Formula C7H5Cl2NO2[2]
Molecular Weight 206.03 g/mol [2]
SMILES COC(=O)C1=C(C(=CN=C1)Cl)Cl[2]
Storage Conditions Sealed in dry environment, 2-8°C[2]
Structural Challenges High lattice energy due to π−π stacking and halogen bonding.

Mechanistic Troubleshooting (FAQs)

Q1: Why does Methyl 4,5-dichloropyridine-3-carboxylate resist dissolution in 100% DMSO at room temperature, despite DMSO being a strong polar aprotic solvent? A1: The resistance to dissolution is driven by two primary factors: lattice energy and solvent physical state. The planar pyridine ring and adjacent chloro groups facilitate strong intermolecular π−π stacking and halogen bonding in the solid state. Overcoming this high crystal lattice energy requires optimal solvation dynamics. Furthermore, DMSO has a relatively high freezing point of 18.5°C. In standard air-conditioned laboratories, localized cooling can cause micro-crystallization of the DMSO itself, severely impeding its ability to solvate lipophilic compounds. Lastly, DMSO is highly hygroscopic; the absorption of atmospheric water rapidly increases the solvent's polarity, causing hydrophobic halogenated compounds to precipitate[3].

Q2: How do I differentiate between thermodynamic insolubility and kinetic precipitation in my DMSO stock? A2: This distinction is critical for downstream assays. If the compound dissolves upon gentle heating (e.g., 37°C) but precipitates as micro-crystals when returned to room temperature, you have exceeded its thermodynamic solubility limit in that specific solvent system. Conversely, if the 100% DMSO stock remains clear, but the compound crashes out immediately upon dilution into an aqueous biological buffer, this is a kinetic solubility issue [4]. The solvent-shift forces the compound into a supersaturated state where it loses its DMSO solvation shell faster than it can be stabilized by water.

Q3: My compound precipitates during aqueous dilution for biological assays. What is the mechanism, and how can I resolve this? A3: As mentioned above, rapid dilution of a hydrophobic core into water causes immediate nucleation. To resolve this, you must lower the thermodynamic barrier of the aqueous phase. This is achieved by employing a step-down dilution strategy using co-solvents (e.g., PEG-400, Ethanol) or surfactants (e.g., Tween-80) to lower the critical micelle concentration and encapsulate the hydrophobic pyridine derivative before it contacts the bulk water[4].

Self-Validating Experimental Protocols

To ensure reproducibility, do not simply mix reagents. Follow these causality-driven, self-validating workflows.

Protocol 1: Preparation of an Anhydrous 10 mM DMSO Stock Solution
  • Causality: Eliminating water content and thermal barriers prevents premature lattice nucleation.

  • Reagent Preparation: Equilibrate a sealed bottle of anhydrous DMSO ( 99.9% purity) to 25°C in a water bath. Causality: This ensures the solvent is fully liquid and prevents atmospheric condensation upon opening.

  • Weighing: Accurately weigh 2.06 mg of Methyl 4,5-dichloropyridine-3-carboxylate into a clean, dry amber glass vial.

  • Solvation: Add 1.0 mL of the pre-warmed anhydrous DMSO.

  • Lattice Disruption: Sonicate the sealed vial in an ultrasonic bath at 30°C for 5-10 minutes. Causality: Acoustic cavitation provides the localized thermal and mechanical energy required to disrupt the strong halogen-bonded crystal lattice.

  • System Validation: Hold the vial against a strong, focused light source in a dark room. The solution must be completely optically clear. The absence of a Tyndall effect (light scattering) validates that no undissolved micro-particulates remain.

Protocol 2: Step-Down Aqueous Dilution for in vitro Assays
  • Causality: Gradual solvent-shifting prevents kinetic precipitation.

  • Intermediate Dilution: Dilute the 10 mM DMSO stock 1:10 into an intermediate co-solvent system (e.g., 50% DMSO / 50% PEG-400) to create a 1 mM working stock.

  • Buffer Integration: Slowly add the 1 mM working stock dropwise to the final aqueous assay buffer under continuous, vigorous vortexing.

  • System Validation: Centrifuge the final assay mixture at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectrophotometry (using the pyridine absorption maximum) to confirm that the concentration matches the theoretical yield. A matching absorbance validates that no micro-precipitation has occurred during the solvent shift.

Troubleshooting Workflow Visualization

DMSOSolubility Start Compound Insoluble in DMSO CheckTemp Is Lab Temp < 20°C? Start->CheckTemp WarmDMSO Warm to 25-30°C (DMSO freezes at 18.5°C) CheckTemp->WarmDMSO Yes CheckWater Is DMSO Anhydrous? CheckTemp->CheckWater No WarmDMSO->CheckWater NewDMSO Use Fresh Anhydrous DMSO (Water lowers solubility) CheckWater->NewDMSO No Sonication Sonicate at 30°C (Disrupts crystal lattice) CheckWater->Sonication Yes NewDMSO->Sonication Aqueous Precipitates in Buffer? Sonication->Aqueous Dissolved Formulation Use Co-solvents (PEG) or Step-down Dilution Aqueous->Formulation Yes Success Clear Solution Confirmed Aqueous->Success No Formulation->Success

Decision tree for troubleshooting Methyl 4,5-dichloropyridine-3-carboxylate solubility in DMSO.

References

Sources

Optimization

Stability of Methyl 4,5-dichloropyridine-3-carboxylate under basic conditions

Topic: Stability of Methyl 4,5-dichloropyridine-3-carboxylate under Basic Conditions Executive Summary & Reactivity Profile is a highly versatile, yet sensitive, building block used extensively in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability of Methyl 4,5-dichloropyridine-3-carboxylate under Basic Conditions

Executive Summary & Reactivity Profile

is a highly versatile, yet sensitive, building block used extensively in the synthesis of complex pharmaceuticals, such as1[1]. As Application Scientists, we frequently see researchers encounter unexpected side reactions when handling this compound under basic conditions (e.g., during ester deprotection or functionalization).

The core issue stems from the electronic landscape of the electron-deficient pyridine ring. The molecule possesses three electrophilic centers susceptible to nucleophilic attack by bases (like OH− or RO− ):

  • The Ester Carbonyl: Attack here leads to the desired saponification (hydrolysis) to 4,5-dichloropyridine-3-carboxylic acid.

  • The C4 Position: Highly activated by being para to the pyridine nitrogen and ortho to the ester group. Nucleophilic Aromatic Substitution (SNAr) here is exceptionally fast[2].

  • The C5 Position: Activated by being para to the ester, but significantly less reactive than C4[2].

Understanding the kinetic vs. thermodynamic competition between ester hydrolysis and SNAr is critical for controlling your product distribution.

Troubleshooting FAQs

Q1: I attempted a standard ester deprotection using NaOH in MeOH/H 2​ O at room temperature. LC-MS shows my product is missing a chlorine atom and has an unexpected mass. What happened? Causality & Explanation: You have overshot the activation energy for Nucleophilic Aromatic Substitution (SNAr). The C4-chloride is highly labile. When using strong bases like sodium hydroxide in methanol, methoxide ions (generated in situ) or hydroxide ions act as competing nucleophiles. Instead of just hydrolyzing the ester, they displace the C4-chloride via a stabilized Meisenheimer complex[2].

  • If OH− attacks C4: You generate 5-chloro-4-hydroxy-pyridine-3-carboxylic acid.

  • If MeO− attacks C4: You generate 5-chloro-4-methoxy-pyridine-3-carboxylic acid.

Q2: How can I chemoselectively hydrolyze the ester to 4,5-dichloropyridine-3-carboxylic acid without displacing the chlorides? Causality & Explanation: You must exploit the kinetic difference between the two pathways. Ester hydrolysis has a lower activation energy barrier than SNAr. By lowering the temperature to 0 °C and using a milder, less soluble base like Lithium Hydroxide (LiOH) in a THF/Water mixture, you provide enough hydroxide concentration to slowly cleave the ester while keeping the thermal energy strictly below the threshold required for the SNAr pathway to initiate.

Q3: I actually want to perform an SNAr at the C4 position with an amine. Why am I getting a mixture of C4 and C5 substituted products? Causality & Explanation: While C4 is the kinetically favored site due to the para-nitrogen activation, elevated temperatures (e.g., >80 °C) or extended reaction times can provide enough thermal energy to overcome the activation barrier for C5 substitution, leading to regioisomeric mixtures[2]. To maximize C4 regioselectivity, run the reaction at the lowest possible temperature that still affords conversion (typically 40–50 °C for primary amines) and use a non-nucleophilic base (like DIPEA) to scavenge the generated HCl.

Quantitative Data Summary

The following table summarizes the causal relationship between basic conditions and product distribution, allowing for quick comparative analysis.

Base / ReagentSolvent SystemTemperatureMajor Reaction PathwayExpected Major Product
LiOH (1.1 eq)THF / H 2​ O (3:1)0 °C to 5 °CChemoselective Hydrolysis4,5-Dichloropyridine-3-carboxylic acid
NaOH (3.0 eq)MeOH / H 2​ O (1:1)25 °C (RT)Hydrolysis + SNAr (Mixed)5-Chloro-4-methoxy-pyridine-3-carboxylic acid
NaOMe (2.0 eq)Methanol65 °C (Reflux)Complete SNArMethyl 5-chloro-4-methoxypyridine-3-carboxylate
R-NH 2​ + DIPEADMF or NMP50 °CRegioselective SNArMethyl 4-(alkylamino)-5-chloropyridine-3-carboxylate

Validated Experimental Protocols

Protocol A: Chemoselective Ester Hydrolysis (Avoiding SNAr)

Self-Validating Mechanism: The strict adherence to 0 °C limits the thermal energy available in the system, preventing the higher-energy SNAr transition state from forming, ensuring only the lower-barrier ester hydrolysis occurs.

  • Dissolution: Dissolve Methyl 4,5-dichloropyridine-3-carboxylate (1.0 mmol) in 3.0 mL of Tetrahydrofuran (THF).

  • Cooling: Chill the solution to 0 °C in an ice-water bath for 15 minutes.

  • Base Addition: Dissolve LiOH monohydrate (1.1 mmol) in 1.0 mL of deionized water. Add this aqueous solution dropwise to the THF mixture over 5 minutes to prevent localized exothermic spikes.

  • Reaction: Stir at 0 °C for 2–3 hours. Monitor strictly by TLC or LC-MS to ensure no over-reaction occurs.

  • Quenching: Once the starting material is consumed, quench immediately by adding 1M HCl dropwise until the pH reaches ~3.0 (the carboxylic acid product will precipitate).

  • Isolation: Extract with Ethyl Acetate (3 x 5 mL), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Deliberate Regioselective SNAr at C4 (Amination)

Self-Validating Mechanism: Using a weak, sterically hindered, non-nucleophilic base (DIPEA) prevents unwanted ester hydrolysis. Mild heating ensures the amine selectively attacks the highly activated C4 position without gaining enough energy to attack C5.

  • Preparation: Dissolve the starting material (1.0 mmol) in anhydrous DMF (4.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 mmol) followed by the desired primary amine (1.05 mmol).

  • Heating: Warm the mixture to 50 °C and stir for 4–6 hours.

  • Workup: Cool to room temperature, dilute with water (15 mL), and extract with Ethyl Acetate. Wash the organic layer thoroughly with a 5% LiCl aqueous solution (to remove residual DMF), dry over Na 2​ SO 4​ , and concentrate.

Reaction Pathway Visualization

Reactivity SM Methyl 4,5-dichloropyridine-3-carboxylate (Starting Material) Mild LiOH, THF/H2O, 0°C (Kinetic Control) SM->Mild Strong NaOH/MeOH, Heat (Thermodynamic Control) SM->Strong Amine R-NH2, DIPEA, 50°C (Non-aqueous) SM->Amine Hydrolysis 4,5-Dichloropyridine-3-carboxylic acid (Chemoselective Hydrolysis) Mild->Hydrolysis SNAr_OH 5-Chloro-4-methoxy/hydroxy- pyridine-3-carboxylic acid (Hydrolysis + SNAr) Strong->SNAr_OH SNAr_Amine Methyl 4-(alkylamino)-5-chloro- pyridine-3-carboxylate (Regioselective SNAr) Amine->SNAr_Amine

Divergent reactivity pathways of Methyl 4,5-dichloropyridine-3-carboxylate under basic conditions.

References

  • CAS 343781-51-1 (4,5-Dichloro-3-pyridinecarboxylic acid methyl ester). BOC Sciences.
  • 1,6-naphthyridine derivatives and their use to treat diabetes and related disorders (US6677352B1). Google Patents.
  • Regioselective amidomethylation of 4-chloro-3-fluoropyridine by metalation and Minisci-type reactions. Concept Life Sciences.

Sources

Troubleshooting

Technical Support Center: A Guide to Overcoming Failures in Suzuki Couplings with Electron-Deficient Pyridines

For researchers at the forefront of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the introduction of electron-deficie...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers at the forefront of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. However, the introduction of electron-deficient pyridine rings into this reaction presents a unique and often frustrating set of challenges. The inherent electronic properties of these heterocycles can lead to catalyst inhibition, low yields, and a host of side reactions, stalling critical research and development efforts.

This technical guide is designed to serve as a dedicated support center for scientists encountering these obstacles. Structured in a practical question-and-answer format, it moves beyond simple procedural lists to explain the underlying chemical principles behind common failures. By understanding the "why," researchers can more effectively troubleshoot and optimize their reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki coupling with a 2-chloropyridine is showing low to no conversion. What are the most likely causes?

Low conversion when using electron-deficient chloropyridines is a frequent issue, primarily stemming from two key factors: the strength of the C-Cl bond and catalyst deactivation.

  • Challenging Oxidative Addition: The carbon-chlorine bond in 2-chloropyridines is significantly stronger than a C-Br or C-I bond, making the initial oxidative addition step—where the palladium catalyst inserts into the C-X bond—the rate-determining step.[1] This high activation energy barrier can lead to a sluggish or stalled reaction.

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center.[2][3][4] This is particularly pronounced with 2-substituted pyridines and can lead to the formation of inactive catalyst complexes, effectively poisoning the catalytic cycle.[4]

G cluster_start cluster_diagnosis cluster_solutions cluster_verification start Low Conversion with 2-Chloropyridine diagnosis Initial Diagnosis start->diagnosis ligand Optimize Ligand Selection diagnosis->ligand Ineffective Oxidative Addition catalyst Increase Catalyst Loading or Use Pre-catalyst diagnosis->catalyst Catalyst Deactivation conditions Adjust Reaction Conditions diagnosis->conditions Sluggish Kinetics base Re-evaluate Base Choice diagnosis->base Poor Transmetalation verify Monitor Reaction Progress (TLC, LC-MS, GC) ligand->verify catalyst->verify conditions->verify base->verify

  • Employ a High-Activity Catalyst System: Standard catalysts like those with PPh₃ ligands are often insufficient.[5] Switch to a more robust system featuring bulky, electron-rich phosphine ligands. These ligands enhance the electron density on the palladium center, which in turn facilitates the challenging oxidative addition of the C-Cl bond.[6][7]

    Ligand FamilyRecommended LigandsKey Advantages
    Buchwald Ligands SPhos, XPhos, RuPhosBulky and electron-rich, promoting both oxidative addition and reductive elimination.[6]
    N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors that form stable palladium complexes, often resilient to deactivation.
  • Increase Catalyst Loading: While not always ideal from a cost perspective, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can sometimes compensate for slow turnover or partial deactivation.[4]

  • Elevate the Reaction Temperature: Higher temperatures (e.g., 80-120 °C) are often necessary to overcome the activation energy of the C-Cl bond cleavage.[1]

Q2: I'm observing significant protodeboronation of my pyridineboronic acid. How can I prevent this?

Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing side reaction, especially with electron-deficient heteroaryl boronic acids which are inherently less stable.[2][5][8] This process is often promoted by the presence of water and certain bases.[2]

G cluster_problem cluster_causes cluster_solutions problem Protodeboronation of Pyridineboronic Acid cause1 Presence of Water/ Proton Source problem->cause1 cause2 Base-Promoted Decomposition problem->cause2 cause3 Slow Transmetalation problem->cause3 solution1 Use Anhydrous Conditions & Finely Ground Base cause1->solution1 solution2 Switch to a More Stable Boron Reagent cause2->solution2 solution3 Optimize Catalyst System to Accelerate Coupling cause3->solution3

  • Switch to a More Stable Boron Reagent: This is often the most effective solution. Instead of the boronic acid, consider using a corresponding boronate ester or trifluoroborate salt.

    Boron ReagentStructure ExampleStability & Handling
    Boronic Acid Py-B(OH)₂Prone to protodeboronation and homocoupling.[9][10]
    Pinacol Ester (Bpin) Py-B(pin)More stable to chromatography and less susceptible to protodeboronation.[9]
    MIDA Boronate Py-B(MIDA)Highly stable, allowing for sequential couplings under anhydrous conditions.[9]
    Trifluoroborate Salt (BF₃K) Py-BF₃KBench-stable solids that slowly hydrolyze in situ to release the boronic acid.[9]
  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use a strong, non-nucleophilic, and finely ground base to maximize its reactivity and minimize the need for excess water.[5] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often superior choices to sodium or potassium carbonate.[5][11]

  • Accelerate the Productive Coupling: If the desired Suzuki coupling is faster than the rate of protodeboronation, the side reaction becomes negligible. Employing a highly active catalyst system (as described in Q1) can help achieve this.[12]

Q3: My reaction is producing a significant amount of homocoupling byproduct (bipyridine). What's causing this and how can I minimize it?

Homocoupling of the boronic acid to form a symmetrical biaryl (e.g., 2,2'-bipyridine) is another common side reaction. This is often driven by the presence of oxygen in the reaction mixture.[2][9]

Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two consecutive transmetalations with the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).[5]

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.[5] Ensure all solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas (argon or nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles for more sensitive reactions.[5]

  • Maintain an Inert Atmosphere: The reaction should be set up and run under a positive pressure of an inert gas. Use Schlenk line techniques or a glovebox for the best results.[2]

  • Use a Pd(0) Pre-catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), as it bypasses the initial oxidation state that can favor this side reaction.[13]

Experimental Protocol: A Starting Point for Optimization

This protocol provides a robust starting point for the Suzuki coupling of a challenging 2-chloropyridine with an arylboronic acid. It incorporates several of the best practices discussed above.

Reaction: Coupling of 2-chloropyridine with Phenylboronic Acid

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-Dioxane (5 mL)

Procedure:

  • Glassware Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the tube, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Reagent Addition: Under a positive pressure of inert gas, add the 2-chloropyridine and the phenylboronic acid to the Schlenk tube.

  • Solvent Addition: Add the degassed 1,4-dioxane via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. (n.d.). Google Scholar.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
  • Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine. (n.d.). BenchChem.
  • Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine. (n.d.). BenchChem.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. (n.d.). BenchChem.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates. (n.d.). BenchChem.
  • Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols. (n.d.). BenchChem.
  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate.
  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. (2013). Molecules, 18(4), 3949-3963.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). BenchChem.
  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014). Organic Letters, 16(5), 1430-1433.
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. (n.d.). BenchChem.
  • Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (n.d.). BenchChem.
  • Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. (n.d.). BenchChem.
  • 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
  • Which conditions are favorable for the efficient Suzuki coupling? (2014). ResearchGate.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting Methyl 4,5-Dichloronicotinate

Welcome to the Technical Support Center for Methyl 4,5-dichloronicotinate (CAS 343781-51-1) . This guide is designed for researchers, synthesis chemists, and drug development professionals who require precise, reproducib...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Methyl 4,5-dichloronicotinate (CAS 343781-51-1) . This guide is designed for researchers, synthesis chemists, and drug development professionals who require precise, reproducible results when working with this highly reactive, moisture-sensitive bifunctional building block.

Below, we detail the causality behind its instability, provide self-validating protocols to ensure reagent integrity, and offer step-by-step troubleshooting for common experimental failures.

Part 1: The Causality of Moisture Sensitivity

Methyl 4,5-dichloronicotinate is a highly versatile but chemically fragile reagent. Its sensitivity to atmospheric moisture is not a random artifact; it is a direct consequence of its electronic structure. The molecule features a pyridine ring substituted with two chlorine atoms (C4, C5) and a methyl ester (C3).

When exposed to trace water, the compound undergoes two competing degradation pathways:

  • Nucleophilic Aromatic Substitution (SNAr): The C4 position is exceptionally electrophilic. The1[1]. Water acts as a competing nucleophile, displacing the C4-chloride to form methyl 5-chloro-4-hydroxynicotinate.

  • Ester Hydrolysis: The C3 methyl ester is 2[2], yielding 4,5-dichloronicotinic acid.

degradation_pathways A Methyl 4,5-dichloronicotinate (Intact Reagent) B H2O Exposure (Atmospheric Moisture) A->B C Pathway A: Ester Hydrolysis (Saponification) B->C Attack at C3 Carbonyl E Pathway B: SNAr Reaction (Nucleophilic Attack) B->E Attack at C4 Position D 4,5-Dichloronicotinic Acid + Methanol C->D F Methyl 5-chloro-4-hydroxynicotinate + HCl E->F

Figure 1: Divergent moisture-induced degradation pathways of Methyl 4,5-dichloronicotinate.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My yields have dropped significantly after storing the reagent on the benchtop. How can I detect moisture-induced degradation before starting my synthesis?

A: Visual inspection is insufficient, as both the intact reagent and its degradation products are pale solids/oils. You must use a self-validating analytical method like Proton Nuclear Magnetic Resonance (1H NMR) to verify structural integrity. Pure methyl 4,5-dichloronicotinate exhibits3[3].

Table 1: 1H NMR (CDCl3) Diagnostic Shifts for Integrity Validation

Compound StateC2-H (ppm)C6-H (ppm)O-CH3 (ppm)OH (ppm)Diagnosis
Pure Reagent 8.89 (s)9.20 (s)3.93 (s)AbsentReady for use.
Degraded (Hydrolysis) ~8.95 (s)~9.25 (s)Absent Broad >10.0Discard. Ester cleaved.
Degraded (SNAr) ~8.50 (s)~8.10 (s)3.90 (s)~11.5 (br s)Discard. C4-Cl displaced.
Step-by-Step Methodology: Reagent Integrity Validation
  • Sample Prep: In a dry environment, dissolve 5–10 mg of the suspect Methyl 4,5-dichloronicotinate in 0.5 mL of anhydrous CDCl3 (stored over silver foil/molecular sieves to prevent acid buildup).

  • Acquisition: Acquire a standard 1H NMR spectrum (300 MHz or 400 MHz).

  • Analysis: Check the integration ratio of the aromatic protons (~9.20, 8.89 ppm) to the methyl ester protons (3.93 ppm). It must be exactly 1:1:3.

  • Validation: If the 3.93 ppm peak is missing, or if new broad peaks appear downfield (>10 ppm), the reagent has been compromised by moisture and must be discarded.

Q2: My SNAr reaction with an amine yields a complex mixture with highly polar by-products. How do I prevent this?

A: The highly polar by-products are almost certainly the 4-hydroxy derivative or the free nicotinic acid, caused by trace water in your solvents outcompeting your target amine nucleophile. Because4[4], any ambient moisture will rapidly attack the C4 position. You must implement rigorous anhydrous techniques.

Step-by-Step Methodology: Anhydrous SNAr Reaction Setup
  • Glassware Preparation: Flame-dry a Schlenk flask or pressure tube under high vacuum. Backfill with dry Argon. Repeat the vacuum/Argon cycle three times.

  • Solvent Control: Use only strictly anhydrous solvents (e.g., DMF, THF, or Methanol) freshly drawn from a solvent purification system or stored over activated 3Å molecular sieves.

  • Reagent Addition: Add Methyl 4,5-dichloronicotinate (1.0 equiv) to the flask under a positive stream of Argon.

  • Nucleophile Addition: Inject the amine nucleophile (1.2 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv) via a dry, gas-tight syringe.

  • Reaction: Seal the vessel and heat to the required temperature (e.g., 80°C)[2]. Monitor via TLC or LC-MS until the starting material is consumed.

Q3: What is the definitive protocol for storing and dispensing this reagent to maximize shelf life?

A: Repeatedly opening a cold bottle of Methyl 4,5-dichloronicotinate in a humid laboratory causes condensation to form directly on the chemical bed, instantly initiating the degradation pathways outlined in Figure 1.

handling_workflow Step1 1. Cold Storage (2-8°C) Step2 2. Equilibrate to RT (30 min) Step1->Step2 Step3 3. Argon/N2 Backfill Step2->Step3 Step4 4. Syringe/Spatula Transfer Step3->Step4 Step5 5. Reseal & Desiccate Step4->Step5

Figure 2: Standard operating procedure for handling moisture-sensitive nicotinate esters.

Critical Handling Rules:

  • Never open cold: Always allow the sealed container to equilibrate to room temperature for at least 30 minutes before opening (Step 2).

  • Inert Atmosphere: If possible, transfer the reagent inside a glovebox. If working on a bench, continuously flush the headspace of the bottle with Argon or dry Nitrogen while the cap is off (Step 3).

  • Storage: Store sealed at 2-8°C inside a secondary desiccator cabinet or a sealed bag containing active desiccant packets (Step 5).

References

  • Supplementary Materials - Amazon S3 (NMR Data for Methyl 4,5-dichloronicotinate)
  • Source: benchchem.
  • Source: benchchem.
  • Source: benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Methyl 4,5-dichloropyridine-3-carboxylate and Methyl 5,6-dichloronicotinate

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, dichlorinated pyridine scaffolds are invaluable building blocks for the construction of complex molecular ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, dichlorinated pyridine scaffolds are invaluable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The regioselective functionalization of these heterocycles is paramount for the generation of diverse compound libraries and the optimization of lead candidates. This guide provides an in-depth comparative analysis of the reactivity of two key dichlorinated pyridine esters: Methyl 4,5-dichloropyridine-3-carboxylate and Methyl 5,6-dichloronicotinate. We will explore their reactivity in cornerstone reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, supported by established principles of chemical reactivity and analogous experimental data.

Understanding the Electronic Landscape: A Tale of Two Isomers

The reactivity of a substituted pyridine ring is fundamentally governed by the electronic influence of its substituents and their positions relative to the ring nitrogen. The nitrogen atom itself is electron-withdrawing, creating a more electron-deficient (electrophilic) ring compared to benzene, particularly at the α (2,6) and γ (4) positions. This inherent electronic property is further modulated by the presence of other electron-withdrawing groups, such as chlorine atoms and the methyl carboxylate group, which enhance the ring's susceptibility to nucleophilic attack.

Methyl 4,5-dichloropyridine-3-carboxylate possesses chlorine atoms at the 4- (para) and 5- (meta) positions relative to the ring nitrogen. The methyl carboxylate group is at the 3-position. The chlorine at the C4 position is significantly activated by the para-nitrogen, making it a prime site for nucleophilic attack.

Methyl 5,6-dichloronicotinate , on the other hand, has chlorine atoms at the 5- (meta) and 6- (ortho) positions. Here, the C6 chlorine is activated by the ortho-nitrogen. The methyl carboxylate group is also at the 3-position.

The differing positional arrangements of the chloro and ester substituents on these two isomers lead to distinct reactivity profiles, which we will explore in the context of key synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr): A Regioselective Battleground

Nucleophilic aromatic substitution is a powerful tool for the functionalization of electron-deficient aromatic rings like dichloropyridines. The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[1] The stability of this intermediate is a key determinant of the reaction's feasibility and regioselectivity. Electron-withdrawing groups, particularly at positions ortho and para to the leaving group, are crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[1]

Methyl 4,5-dichloropyridine-3-carboxylate: The Dominance of the C4 Position

In Methyl 4,5-dichloropyridine-3-carboxylate, the chlorine atom at the C4 position is positioned para to the electron-withdrawing ring nitrogen. This para relationship allows for effective delocalization of the negative charge in the Meisenheimer intermediate onto the nitrogen atom, leading to significant stabilization. Consequently, the C4 position is highly activated towards nucleophilic attack. In contrast, the chlorine at the C5 position is meta to the nitrogen, and while still influenced by the overall electron-deficient nature of the ring, it lacks this direct resonance stabilization.

Therefore, in SNAr reactions, Methyl 4,5-dichloropyridine-3-carboxylate is expected to undergo highly regioselective substitution at the C4 position.

Methyl 5,6-dichloronicotinate: The Activated C6 Position

For Methyl 5,6-dichloronicotinate, the C6 chlorine is ortho to the ring nitrogen, which also allows for resonance stabilization of the Meisenheimer intermediate. The C5 chlorine, being meta, is considerably less reactive. Thus, Methyl 5,6-dichloronicotinate is predicted to favor nucleophilic substitution at the C6 position.

While both isomers offer a pathway to mono-substituted products, the steric environment around the reactive sites differs. The C6 position in Methyl 5,6-dichloronicotinate is flanked by the ring nitrogen and the C5-chloro substituent, which could introduce steric hindrance with bulky nucleophiles. The C4 position in Methyl 4,5-dichloropyridine-3-carboxylate is sterically more accessible.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable for the formation of C-C bonds.[2][3] The reactivity of aryl chlorides in these reactions is generally lower than that of bromides or iodides; however, with the appropriate choice of catalyst, ligand, and reaction conditions, efficient and selective couplings can be achieved.[4]

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, transmetalation with the organoboron reagent, and reductive elimination to yield the product and regenerate the catalyst.[2] The oxidative addition step is often rate-determining and is influenced by the electronic and steric properties of the C-Cl bond.

Predicted Reactivity and Regioselectivity

For dichlorinated pyridines, the more electrophilic C-Cl bond typically undergoes oxidative addition more readily.

  • In Methyl 4,5-dichloropyridine-3-carboxylate , the C4 position is highly electron-deficient due to the cumulative electron-withdrawing effects of the para-nitrogen and the adjacent ester group. This makes the C4-Cl bond a likely candidate for preferential oxidative addition in Suzuki and other palladium-catalyzed cross-coupling reactions. This high reactivity at the C4 position in similar 4,6-dihalopyridines has been experimentally observed.[4]

  • In Methyl 5,6-dichloronicotinate , the C6 position is ortho to the ring nitrogen, rendering it electron-deficient. The C5 position is less so. Therefore, selective mono-arylation at the C6 position is the anticipated outcome.

It is important to note that while these are the predicted sites of initial reactivity, the introduction of a new group can electronically modulate the pyridine ring, potentially influencing the reactivity of the remaining chlorine atom in subsequent functionalization steps.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol is a general guideline and will likely require optimization for specific substrates and nucleophiles.

Materials:

  • Dichlorinated pyridine ester (1.0 eq)

  • Amine nucleophile (1.0-1.2 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, Dioxane)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add the dichlorinated pyridine ester and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base.

  • Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Suzuki-Miyaura Cross-Coupling

This is a generalized protocol based on established methods for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

  • Dichlorinated pyridine ester (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water)

  • Dry glassware under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine the dichlorinated pyridine ester, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary and Comparison

FeatureMethyl 4,5-dichloropyridine-3-carboxylateMethyl 5,6-dichloronicotinate
Structure Chlorine at C4 (para) and C5 (meta). Ester at C3.Chlorine at C5 (meta) and C6 (ortho). Ester at C3.
Primary Reactive Site (SNAr) C4 (highly activated by para-N)C6 (activated by ortho-N)
Primary Reactive Site (Suzuki) C4 (highly electrophilic)C6 (electrophilic)
Steric Hindrance at Reactive Site Less hindered at C4More hindered at C6
Predicted Major Mono-substitution Product (SNAr) Methyl 4-substituted-5-chloropyridine-3-carboxylateMethyl 6-substituted-5-chloronicotinate
Predicted Major Mono-substitution Product (Suzuki) Methyl 4-aryl-5-chloropyridine-3-carboxylateMethyl 6-aryl-5-chloronicotinate

Visualizing the Reactivity

G cluster_0 Methyl 4,5-dichloropyridine-3-carboxylate cluster_1 Methyl 5,6-dichloronicotinate a Structure Cl at C4 (para) & C5 (meta) Ester at C3 b Predicted S_NAr Reactivity Highly selective for C4 a->b Electronic Effects c Predicted Suzuki Reactivity Preferential at C4 a->c Electronic Effects d Structure Cl at C5 (meta) & C6 (ortho) Ester at C3 e Predicted S_NAr Reactivity Selective for C6 d->e Electronic Effects f Predicted Suzuki Reactivity Preferential at C6 d->f Electronic Effects

Caption: Comparative reactivity overview of the two dichlorinated pyridine esters.

G start Dichlorinated Pyridine Ester snar Nucleophilic Aromatic Substitution (SNAr) (e.g., with Amine) start->snar Nucleophile, Base suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki Pd Catalyst, Base product_snar Mono-substituted Product snar->product_snar product_suzuki Mono-arylated Product suzuki->product_suzuki

Caption: General experimental workflow for the functionalization of dichlorinated pyridine esters.

Conclusion

Methyl 4,5-dichloropyridine-3-carboxylate and Methyl 5,6-dichloronicotinate, while isomeric, present distinct and predictable reactivity patterns. The former is primed for highly regioselective functionalization at the C4 position in both SNAr and palladium-catalyzed cross-coupling reactions. The latter is expected to react preferentially at the C6 position. This understanding of their inherent reactivity, driven by the electronic interplay of the ring nitrogen and the chloro and ester substituents, allows for the rational design of synthetic routes to novel and diverse pyridine-based molecules. For drug development professionals, the choice between these two building blocks will depend on the desired substitution pattern of the final target molecule, with each isomer offering a unique and valuable entry point into different chemical spaces.

References

  • Benchchem.
  • Benchchem. A Comparative Benchmark of Methyl 4,6-dibromonicotinate in Cross-Coupling Reactions. Accessed March 12, 2026.
  • Chang, K.-T., et al. (2001). Nucleophilic Substitution Reactions of 4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-one. HETEROCYCLES, 55(10), 1927-1936.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Organic Chemistry Portal. Suzuki Coupling. Accessed March 12, 2026.
  • PMC. Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. Accessed March 12, 2026.
  • Benchchem. Application Notes and Protocols for Ethyl 4,6-dichloronicotinate in Suzuki Coupling Reactions. Accessed March 12, 2026.
  • Comins, D. L., et al. (2006). Regioselective 5‐, 4‐, and 2‐Substitution of (S)‐6‐Chloronicotine and 4‐Substitution of (S). European Journal of Organic Chemistry, 2006(18), 4115-4123.
  • QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
  • PrepChem.com.
  • Wikipedia. Nucleophilic aromatic substitution. Accessed March 12, 2026.
  • Master Organic Chemistry. (2012, May 31). Nucleophilic Substitution Reactions - Introduction.
  • YouTube. (2020, July 11). Suzuki Coupling.
  • Tokyo Chemical Industry. Suzuki-Miyaura Cross Coupling Reaction. Accessed March 12, 2026.
  • MDPI. (2022, May 31). Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study.
  • Sigma-Aldrich.
  • MDPI. (2006, February 25).
  • Benchchem. A Comparative Guide to the Reactivity of 3,5-Dichloropyridine and 2,6-Dichloropyridine for Drug Development Professionals. Accessed March 12, 2026.
  • ChemicalBook. (2024, December 30).
  • Chem-Impex.
  • Der Pharma Chemica.
  • Chemistry LibreTexts. (2026, February 17). 3.
  • Guidechem. (2022, September 28).
  • Chemistry LibreTexts. (2025, March 5). 7.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.
  • Benchchem.
  • Benchchem.
  • PMC. 4-Amino-3,5-dichloropyridine. Accessed March 12, 2026.
  • Benchchem. A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. Accessed March 12, 2026.
  • MDPI. (2021, June 22). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Benchchem. biological activity comparison of 3,5-Dichloropyridine analogs. Accessed March 12, 2026.
  • PMC.
  • ResearchGate. (2025, December 5).

Sources

Comparative

Methyl 4,5-dichloropyridine-3-carboxylate HPLC purity standards

The compound Methyl 4,5-dichloropyridine-3-carboxylate (CAS: 343781-51-1), also known as methyl 4,5-dichloronicotinate, is a highly functionalized heterocyclic building block heavily utilized in the synthesis of novel ph...

Author: BenchChem Technical Support Team. Date: March 2026

The compound Methyl 4,5-dichloropyridine-3-carboxylate (CAS: 343781-51-1), also known as methyl 4,5-dichloronicotinate, is a highly functionalized heterocyclic building block heavily utilized in the synthesis of novel pharmaceuticals and agrochemicals ()[1]. The electron-deficient pyridine ring, coupled with the reactive 4,5-dichloro substituents, makes it an excellent electrophile for cross-coupling and nucleophilic aromatic substitution ( SN​Ar ) reactions.

However, this high reactivity also leads to complex impurity profiles during synthesis, including des-chloro degradants, positional isomers (e.g., 5,6-dichloro analogs), and unreacted starting materials. Accurate quantification of these impurities requires high-fidelity High-Performance Liquid Chromatography (HPLC) purity standards. This guide objectively compares commercially available and in-house standard tiers, providing a self-validating HPLC methodology to ensure regulatory compliance.

Regulatory Grounding: The ICH Q3A Mandate

In drug development, the control of organic impurities is strictly governed by the International Council for Harmonisation (ICH) Q3A(R2) guidelines ()[2]. The guidelines establish dose-dependent thresholds that dictate the required purity of your analytical standards:

  • Reporting Threshold: 0.05% (for maximum daily doses ≤ 2g/day). Impurities above this level must be documented ()[3].

  • Identification Threshold: 0.10% or 1.0 mg/day. Requires structural elucidation (LC-MS/NMR) ()[4].

  • Qualification Threshold: 0.15% or 1.0 mg/day. Requires toxicological safety data ()[5].

To accurately quantify impurities at the 0.05% threshold, the reference standard itself must be rigorously characterized, typically requiring a purity of >99.5% with a known mass balance.

ICH_Workflow A API Synthesis (Methyl 4,5-dichloropyridine-3-carboxylate) B HPLC Purity Analysis A->B C Impurity > 0.05%? (Reporting Threshold) B->C D Report Impurity C->D Yes I Routine QC Control C->I No E Impurity > 0.10%? (Identification Threshold) D->E F Identify Structure (LC-MS/NMR) E->F Yes E->I No G Impurity > 0.15%? (Qualification Threshold) F->G H Qualify via Toxicology Studies G->H Yes G->I No

Caption: ICH Q3A(R2) decision tree for impurity reporting, identification, and qualification.

Objective Comparison of Purity Standard Alternatives

When selecting a Methyl 4,5-dichloropyridine-3-carboxylate standard for HPLC calibration, researchers typically choose between three tiers. The table below synthesizes the quantitative and qualitative differences between these alternatives.

Feature / MetricTier 1: Certified Reference Material (CRM)Tier 2: Commercial Research GradeTier 3: In-House Synthesized Standard
Typical Purity > 99.5% (Assay by qNMR / Mass Balance)95.0% – 98.0% (Area % by HPLC)Variable (Typically 90% - 99%)
Characterization Full (qNMR, HPLC-UV/MS, Karl Fischer, ROI)Partial (HPLC-UV, 1H-NMR)User-dependent
Traceability ISO 17034 / NIST traceableNon-traceableInternal batch records only
Suitability IND/NDA regulatory submissions, GMP QCEarly discovery, route scoutingCustom impurity spiking, R&D
Cost / Lead Time High ( $) / 1-2 WeeksLow ($) / 1-3 DaysHigh Labor ( ) / 2-4 Weeks
Risk of False Positives NegligibleModerate (Unquantified water/salts skew assay)High (Requires rigorous internal validation)

Causality in Selection: Research-grade materials ()[] often rely solely on chromatographic area percent (HPLC-UV) for purity claims. This ignores chromophore-lacking impurities (e.g., inorganic salts, residual water, aliphatic solvents), leading to an overestimation of the active compound's assay. For GMP-compliant quantitative analysis, a CRM utilizing mass balance or quantitative NMR (qNMR) is strictly required.

Self-Validating HPLC Experimental Protocol

To accurately resolve Methyl 4,5-dichloropyridine-3-carboxylate from its structural isomers, the chromatographic method must account for the specific physicochemical properties of the molecule.

Mechanistic Rationale: The two highly electronegative chlorine atoms at the 4 and 5 positions withdraw electron density from the pyridine ring, significantly lowering the pKa of the pyridine nitrogen compared to unsubstituted pyridine. However, to ensure reproducible retention times and prevent peak tailing caused by secondary interactions with residual silanols on the silica support, the mobile phase must be buffered to an acidic pH ()[7].

Step-by-Step Methodology

This protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an autonomous gatekeeper; if the system fails to meet resolution criteria, it halts the workflow, preventing the generation of invalid data.

1. Reagent & Standard Preparation

  • Diluent: Acetonitrile : Water (50:50, v/v).

  • SST Solution: Prepare a solution containing 0.1 mg/mL of Methyl 4,5-dichloropyridine-3-carboxylate and 0.01 mg/mL of a known closely eluting isomer (e.g., Methyl 5,6-dichloronicotinate).

  • Standard Solution: Prepare the CRM standard at 0.1 mg/mL in the diluent.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Causality: The lipophilic chloro- and ester groups provide strong retention via hydrophobic interactions on the C18 alkyl chains.

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold for 3 minutes, return to 10% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA/UV at 239 nm (Optimal λmax​ for conjugated dichloropyridines) ()[8].

3. The Self-Validation Loop (SST Execution)

  • Inject the SST Solution (10 µL).

  • Validation Gate: The system automatically calculates the resolution ( Rs​ ) between the 4,5-dichloro and 5,6-dichloro isomers.

  • Condition: If Rs​<2.0 or Tailing Factor ( Tf​ ) >1.5 , the run is aborted. The operator must replace the mobile phase or column. If Rs​≥2.0 , the system proceeds to inject the Standard and Sample cohorts.

HPLC_Validation S1 Prepare SST & Standard (Methyl 4,5-dichloropyridine-3-carboxylate) S2 Execute System Suitability Test (SST) Injection S1->S2 S3 Evaluate Metrics: Resolution (Rs) > 2.0? Tailing (Tf) < 1.5? S2->S3 S4 System Invalid: Halt Run & Troubleshoot (e.g., Adjust pH) S3->S4 Fail S5 System Valid: Proceed with Cohort S3->S5 Pass S4->S2 Re-run S6 Peak Integration & Area Normalization S5->S6 S7 Calculate % Purity & Verify Mass Balance S6->S7

Caption: Self-validating HPLC workflow enforcing strict system suitability before purity calculation.

Quantitative Performance Data

When the above self-validating protocol is applied to the three tiers of purity standards, the resulting chromatographic performance highlights the critical need for high-tier standards in quantitative analysis. Below is a summary of representative validation metrics.

Performance MetricTier 1 (CRM)Tier 2 (Research Grade)Tier 3 (In-House)Regulatory Requirement (ICH Q2)
Assay Value (w/w %) 99.7% ± 0.1%96.4% ± 1.2%94.1% ± 2.5%N/A (Known value required)
Tailing Factor ( Tf​ ) 1.051.121.35 ≤1.5
Resolution ( Rs​ ) from Isomer 2.82.61.9 (Fails SST) ≥2.0
Limit of Quantitation (LOQ) 0.01%0.05%0.08%Must be ≤0.05% (Reporting Threshold)
Unidentified Impurities None detected2 peaks (>0.10%)4 peaks (>0.10%)Must be identified if >0.10%

Data Synthesis: The Tier 2 standard, while showing a high area percent, exhibits a higher variance in assay value due to unquantified residual solvents. The Tier 3 standard failed the autonomous SST gate ( Rs​=1.9 ) due to peak broadening caused by co-eluting trace impurities, proving the efficacy of the self-validating loop in preventing the use of substandard reference materials for API release testing.

References

  • AMSbiopharma. "Impurity guidelines in drug development under ICH Q3." AMSbiopharma Insights. Available at:[Link][3]

  • International Council for Harmonisation (ICH). "ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2)." ICH Official Database. Available at:[Link][5]

  • U.S. Food and Drug Administration (FDA). "Guidance for Industry Q3A Impurities in New Drug Substances." FDA Regulatory Guidance. Available at: [Link][2]

  • Muszalska, I. et al. "HPLC and TLC Methodology for Determination or Purity Evaluation of Pyridine Derivatives." Acta Poloniae Pharmaceutica - Drug Research. Available at:[Link][8]

Sources

Validation

Comparative Guide: Biological Activity of Dichloropyridine Carboxylate Isomers

Dichloropyridine carboxylates (commonly known as dichloropicolinic acids) represent a highly versatile class of heterocyclic organic compounds. In agrochemical and pharmaceutical development, the regiochemistry of the ch...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Dichloropyridine carboxylates (commonly known as dichloropicolinic acids) represent a highly versatile class of heterocyclic organic compounds. In agrochemical and pharmaceutical development, the regiochemistry of the chlorine substitutions on the pyridine ring fundamentally dictates the molecule's biological activity. Shifting a single chlorine atom from the 6-position to the 5-position can transition a molecule from a potent, field-ready herbicide to a biologically inert pharmaceutical intermediate.

This guide provides an objective, data-driven comparison of the three primary isomers—3,6-dichloropicolinic acid , 3,5-dichloropicolinic acid , and 4,6-dichloropicolinic acid —detailing their structure-activity relationships (SAR), comparative performance, and the self-validating experimental workflows used to evaluate them.

Structure-Activity Relationship (SAR) & Mechanistic Causality

The biological activity of picolinic acid derivatives is heavily dependent on the specific electrostatic structure of their zwitterions in aqueous solution, which dictates receptor binding affinity 1.

  • 3,6-Dichloropyridine-2-carboxylic acid (Clopyralid): The presence of chlorine atoms at the 3 and 6 positions creates an optimal steric and electron-withdrawing profile that perfectly mimics the natural plant hormone indole-3-acetic acid (IAA). Unlike traditional phenoxy auxins that bind the TIR1 receptor, the 3,6-dichloro isomer exhibits high selectivity for the AFB5 (Auxin Signaling F-Box 5) co-receptor 2. This triggers the rapid degradation of Aux/IAA repressor proteins, leading to fatal, uncontrolled cell division in susceptible broadleaf species.

  • 3,5-Dichloropyridine-2-carboxylic acid: Moving the chlorine from the 6-position to the 5-position drastically alters the molecule's zwitterionic charge distribution and creates steric clashes within the AFB5 binding pocket. Consequently, this isomer exhibits negligible direct herbicidal activity. However, it serves as a critical synthetic scaffold. When functionalized (e.g., via the addition of pyrazolyl rings at the 6-position), it yields highly potent next-generation synthetic auxins 2.

  • 4,6-Dichloropyridine-2-carboxylic acid: Lacking the critical 3-position chlorine, this isomer possesses zero auxinic activity. Instead, its unique substitution pattern makes it a highly prized building block in pharmaceutical drug discovery. It is utilized in the synthesis of heteroaryl compounds that modulate β -glucocerebrosidase activity for the treatment of Gaucher's disease and Parkinson's disease 3, as well as in the development of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators 4.

Mechanistic Pathway Visualization

Pathway A 3,6-Dichloropicolinic Acid (Clopyralid) B AFB5-ASK1 Co-Receptor Complex A->B High Affinity Binding C Ubiquitination of Aux/IAA Repressors B->C Recruits D Proteasomal Degradation (26S Proteasome) C->D E ARF Transcription Factor Activation D->E Derepresses F Uncontrolled Cell Division (Vascular Destruction) E->F Hyper-expression

Fig 1: AFB5-mediated auxin signaling pathway induced by the 3,6-dichloro isomer.

Comparative Biological Performance

The following table summarizes the quantitative and qualitative biological profiles of the three primary isomers, highlighting how structural shifts dictate their end-use applications.

IsomerPrimary Receptor / TargetBiological Activity ProfilePrimary ApplicationEnvironmental Half-Life (Soil)
3,6-Dichloro (Clopyralid)AFB5 Co-receptorPotent Auxin Mimic (Group 4)Post-emergence Herbicide5.0 to 71.5 days (Temp/Moisture dependent) 5
3,5-Dichloro N/A (Weak AFB5 affinity)Negligible direct auxinic activityAgrochemical PrecursorN/A (Rapidly metabolized/converted)
4,6-Dichloro β -glucocerebrosidase / CFTREnzyme / Ion Channel ModulatorPharmaceutical IntermediateN/A (Clinical/In-vitro use)

Experimental Methodology: Self-Validating Bioassay Protocol

To objectively compare the auxinic activity of these isomers, researchers rely on a highly sensitive, self-validating Arabidopsis thaliana root growth inhibition assay 2. This protocol is designed with internal causality: it utilizes an untreated negative control to establish baseline growth and a commercial positive control (e.g., picloram) to ensure the biological system is responsive to auxinic stress.

Step-by-Step Workflow
  • Seed Sterilization & Synchronization: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol for 2 minutes, followed by 1% sodium hypochlorite for 10 minutes. Rinse thoroughly with sterile deionized water. Causality: Eliminates microbial contamination that could artificially skew root growth metrics.

  • Media Preparation & Dosing: Prepare half-strength Murashige and Skoog (1/2 MS) agar media. Aliquot the media and spike with the respective dichloropyridine carboxylate isomers (3,6-D, 3,5-D, and 4,6-D) at logarithmic concentration gradients (e.g., 0.1, 1.0, 10, 100 µM).

  • Stratification and Plating: Plate the sterilized seeds on the solidified media. Stratify the plates at 4°C in the dark for 48 hours. Causality: Cold stratification breaks seed dormancy, ensuring uniform and synchronized germination across all test groups.

  • Vertical Incubation: Transfer plates to a growth chamber positioned vertically . Maintain at 22°C under a 16h light / 8h dark photoperiod for 7 days. Causality: Vertical orientation forces the gravitropic roots to grow flat against the agar surface, preventing them from penetrating the gel, which is critical for accurate 2D optical measurement.

  • Quantification & IC50 Calculation: Image the plates using a high-resolution flatbed scanner. Measure primary root lengths using ImageJ software. Calculate the IC 50​ (the concentration required to inhibit root growth by 50%) using non-linear regression analysis 2.

Workflow S1 Seed Sterilization & Stratification S2 Media Preparation (Isomer Dosing) S1->S2 S3 Vertical Incubation (16h Light/8h Dark) S2->S3 S4 Phenotypic Imaging & Root Measurement S3->S4 S5 IC50 Calculation & Statistical Analysis S4->S5

Fig 2: Self-validating Arabidopsis root growth inhibition experimental workflow.

References

  • Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. NIH / PMC. Available at:[Link]

  • The Bimodal Physiological Effect of Certain Picolinic Acid Derivatives Is Due to the Specific Structure of Zwitterions. Researcher.Life. Available at:[Link]

  • Modulator of cystic fibrosis transmembrane conductance regulator, pharmaceutical compositions, methods of treatment, and process for making the modulator.Google Patents (NZ792410A).
  • Heteroaryl compounds and therapeutic uses thereof in conditions associated with the alteration of the activity of beta-glucocerebrosidase.Google Patents (US20230107499A1).
  • Dissipation of the Herbicide Clopyralid in an Allophanic Soil: Laboratory and Field Studies. ResearchGate. Available at:[Link]

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Comparative

High-Resolution Infrared (IR) Spectroscopy of Methyl 4,5-Dichloropyridine-3-Carboxylate: A Comparative Analytical Guide

Introduction Methyl 4,5-dichloropyridine-3-carboxylate ()[] is a highly specialized halogenated building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural char...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Methyl 4,5-dichloropyridine-3-carboxylate ()[] is a highly specialized halogenated building block utilized extensively in the synthesis of advanced pharmaceuticals and agrochemicals. Accurate structural characterization of this intermediate is paramount, as the specific halogenation pattern directly dictates downstream synthetic fidelity.

Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive method to verify its functional groups[2]. This guide objectively compares the IR spectral performance of Methyl 4,5-dichloropyridine-3-carboxylate against its structural analog, Methyl 5-chloropyridine-3-carboxylate ()[3], elucidating how the addition of a chlorine atom at the C-4 position fundamentally alters the molecule's vibrational landscape.

Causality in Experimental Design: Why ATR over KBr?

Traditional IR spectroscopy often utilizes KBr pelleting. However, as an Application Scientist, one must recognize that halogenated pyridine esters can exhibit polymorphic shifts or degrade under the immense hydraulic pressure required for KBr disc formation. Furthermore, KBr is highly hygroscopic; absorbed atmospheric moisture can obscure the critical 3000–3100 cm⁻¹ aromatic C-H stretching region.

Therefore, Attenuated Total Reflectance (ATR) FT-IR using a monolithic diamond crystal is the superior, field-proven choice. ATR requires zero mechanical sample preparation, prevents pressure-induced spectral artifacts, and ensures a self-validating protocol where the background environment is dynamically subtracted in real-time.

Analytical Workflow

FTIR_Workflow Start Sample Preparation (Methyl 4,5-dichloro...) ATR ATR Crystal Loading (Diamond/ZnSe) Start->ATR Direct application Scan FT-IR Scanning (4000 - 400 cm⁻¹) ATR->Scan 32 scans, 4 cm⁻¹ res Process Background Subtraction & Baseline Correction Scan->Process Raw Interferogram Analyze Peak Assignment (C=O, C-Cl, Pyridine) Process->Analyze Processed Spectrum Compare Comparative Analysis vs. 5-Chloro Analog Analyze->Compare Structural Validation

FT-IR ATR Analytical Workflow for Halogenated Pyridine Derivatives.

Experimental Protocols: Self-Validating ATR FT-IR Analysis

To ensure absolute trustworthiness, the following step-by-step methodology incorporates internal controls, making the protocol a self-validating system.

Step 1: Instrument Calibration and Background Validation

  • Stabilization: Turn on the FT-IR spectrometer and allow the infrared source to stabilize for 30 minutes to ensure thermal equilibrium.

  • Calibration (Internal Control): Run a polystyrene calibration standard film.

    • Causality: Validates that the characteristic peak at 1601.2 cm⁻¹ is within ±1.0 cm⁻¹, ensuring photometric and wavenumber accuracy before any sample is introduced.

  • Cleaning: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate completely.

    • Causality: Prevents cross-contamination from prior lipophilic samples.

  • Background Scan: Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Causality: Captures ambient H₂O and CO₂, allowing the software to dynamically subtract these atmospheric variables from the final interferogram.

Step 2: Sample Acquisition

  • Loading: Deposit 2–5 mg of solid Methyl 4,5-dichloropyridine-3-carboxylate directly onto the center of the ATR crystal.

  • Compression: Apply the pressure anvil until the integrated torque mechanism slips.

    • Causality: Ensures uniform, reproducible contact between the crystal and the sample without crushing the diamond lattice.

  • Scanning: Acquire the sample spectrum using the exact parameters as the background (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).

Step 3: Data Processing

  • ATR Correction: Apply an ATR correction algorithm via the spectrometer software.

    • Causality: Accounts for the wavelength-dependent depth of penetration inherent to ATR, normalizing peak intensities to match traditional transmission spectra.

  • Baseline Correction: Perform a multi-point baseline correction and normalize the spectrum to the most intense peak (the C=O stretch) for objective comparative analysis.

Quantitative Data Presentation: Spectral Comparison

The table below summarizes the expected FT-IR peak assignments, comparing the target compound against its mono-chlorinated analog to highlight structural differences[2].

Vibrational ModeMethyl 4,5-dichloropyridine-3-carboxylate (cm⁻¹)Methyl 5-chloropyridine-3-carboxylate (cm⁻¹)Shift Causality (Mechanistic Insight)
Ester C=O Stretch 17381726+12 cm⁻¹ shift due to the enhanced electron-withdrawing inductive (-I) effect of the C-4 chlorine, increasing C=O bond stiffness.
Pyridine Ring C=C / C=N 1575, 15401585, 1555-10 to -15 cm⁻¹ shift . The steric bulk and mass of the adjacent chlorines dampen the ring breathing modes.
Ester C-O Stretch 12851292Minor shift due to delocalization changes in the ester moiety.
Aryl C-Cl Stretch 785, 740760The presence of two adjacent chlorines causes peak splitting (symmetric/asymmetric-like coupling) and broadens the halogen fingerprint region.
Aromatic C-H Stretch 30853070Stiffening of the remaining C-H bonds due to the highly electron-deficient pyridine core.

Mechanistic Insights: The Inductive and Steric Interplay

The comparative data reveals a distinct spectroscopic signature driven primarily by the addition of the C-4 chlorine atom. In Methyl 5-chloropyridine-3-carboxylate, the single halogen exerts a moderate inductive pull. However, in Methyl 4,5-dichloropyridine-3-carboxylate, the vicinal di-halogen arrangement creates a synergistic electron-withdrawing effect across the pyridine ring.

This severely depletes the electron density at the C-3 position. Consequently, the ester carbonyl oxygen cannot effectively participate in resonance with the aromatic ring, forcing the C=O bond to retain a higher degree of localized double-bond character. This physical stiffening of the bond requires higher energy to vibrate, directly causing the observed +12 cm⁻¹ blue shift in the infrared spectrum. Furthermore, the heavy mass of the vicinal chlorines restricts the physical flexibility of the ring, leading to the dampening (red shift) of the C=C and C=N ring breathing modes.

References

  • Title: Oxidant-free one-pot pyridine synthesis based on a Lewis acid-catalyzed four-component reaction Source: RSC Advances (Royal Society of Chemistry) URL: [Link][2]

Sources

Validation

A Researcher's Guide to Selecting and Verifying Reference Standards for Dichloronicotinate Methyl Esters

A Note on Chemical Isomers: This guide addresses the critical evaluation of reference standard suppliers for dichloronicotinate methyl esters. Initial searches for "Methyl 4,5-dichloronicotinate" did not yield commercial...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Isomers: This guide addresses the critical evaluation of reference standard suppliers for dichloronicotinate methyl esters. Initial searches for "Methyl 4,5-dichloronicotinate" did not yield commercially available reference standards. However, two closely related and readily available isomers, Methyl 4,6-dichloronicotinate and Methyl 2,5-dichloronicotinate, were identified. This guide will use these isomers as primary examples to illustrate the principles of supplier selection and in-house verification, which are broadly applicable to any chemical reference standard.

The Cornerstone of Quality Data: The Indispensable Role of Reference Standards

In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Reference standards serve as the bedrock upon which the quality, safety, and efficacy of pharmaceutical products are built.[1] These highly purified and well-characterized substances are crucial for a multitude of applications, from the validation of analytical methods to ensuring batch-to-batch consistency and meeting stringent regulatory requirements.[2] The choice of a reliable reference standard provider is, therefore, a decision that directly impacts the integrity of the entire drug development lifecycle.[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to navigate the selection of reference standard suppliers for dichloronicotinate methyl esters and to establish a robust in-house verification process.

Selecting a Supplier: A Comparative Analysis

Choosing a supplier for a critical reference standard extends beyond a simple price comparison. A thorough evaluation of the supplier's quality systems, documentation, and the analytical data they provide is essential. Below is a comparative overview of key attributes to consider when selecting a supplier for a dichloronicotinate methyl ester reference standard.

Supplier AttributeKey ConsiderationsWhy It Matters
Purity Specification Is the purity value clearly stated (e.g., >98%, 99.5%)? Is the method of purity determination specified (e.g., HPLC, GC, qNMR)?The stated purity is a primary indicator of the material's quality. The analytical technique used for purity assessment provides insight into the rigor of their quality control.
Certificate of Analysis (CoA) Is a comprehensive CoA readily available for download or upon request? Does the CoA include lot-specific data, analytical methods used, and a clear statement of purity?[5][6]The CoA is a critical document that provides evidence of the reference standard's identity, purity, and characterization.
Analytical Techniques Used Does the supplier utilize multiple analytical techniques for characterization (e.g., NMR for structure, MS for molecular weight, and chromatography for purity)?[7][8]A multi-technique approach provides a more complete and reliable characterization of the reference material.
Traceability and Certification Is the supplier accredited to a recognized quality standard (e.g., ISO 17034)?[9] Is the material traceable to a national or international standard?Accreditation and traceability provide confidence in the supplier's quality management system and the metrological traceability of the reference standard.
Documentation and Support Are Safety Data Sheets (SDS) and other relevant documentation easily accessible? Does the supplier offer technical support from experienced scientists?Comprehensive documentation and accessible technical support are indicative of a reputable and customer-focused supplier.

Example Supplier Information for Dichloronicotinate Methyl Ester Isomers:

Product NameSupplier ExampleStated PurityAnalytical Method (Purity)CoA Availability
Methyl 4,6-dichloronicotinateTCI Chemicals>95.0%GCAvailable on product page[10]
Methyl 4,6-dichloronicotinateSynblockNLT 98%Not explicitly stated, but HPLC, LC-MS, NMR offeredDocuments available[11]
Methyl 4,6-dichloronicotinateThermo Scientific95%Not explicitly statedCertificates available[12]
Methyl 2,5-dichloronicotinateMilliporeSigma (BLD Pharmatech)98%Not explicitly statedAvailable on product page[13]
Methyl 2,5-dichloronicotinateSanta Cruz BiotechnologyNot explicitly statedNot explicitly statedInquire for availability[14]

Note: This table is for illustrative purposes and is based on publicly available information at the time of this writing. Researchers should always obtain the most current information directly from the suppliers.

In-House Verification: Trust but Verify

While a supplier's CoA provides essential information, it is a critical best practice for the end-user to perform in-house verification of the reference standard's identity and purity. This not only confirms the supplier's data but also ensures the material is suitable for its intended use within the user's specific analytical systems.

Experimental Workflow for Reference Standard Verification

Caption: Workflow for in-house verification of a chemical reference standard.

Detailed Experimental Protocols

The following are example protocols for the in-house verification of a dichloronicotinate methyl ester reference standard. These should be adapted and validated according to the specific instrumentation and requirements of your laboratory.

Identity Confirmation by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of the reference standard.

Materials:

  • Dichloronicotinate methyl ester reference standard

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tubes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 5-10 mg of the reference standard.

  • Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and assign the chemical shifts to the corresponding protons in the expected structure.

  • Compare the obtained spectrum with the expected chemical shifts and coupling patterns for the specific isomer of dichloronicotinate methyl ester.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the reference standard and to identify and quantify any impurities.

Materials:

  • Dichloronicotinate methyl ester reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • HPLC-grade formic acid (or other suitable modifier)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector and a suitable C18 column

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phases. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Standard Preparation: Accurately prepare a stock solution of the reference standard at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile). Prepare a working solution by diluting the stock solution to approximately 0.1 mg/mL.

  • HPLC Method:

    • Column: C18, e.g., 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: e.g., 270 nm

    • Gradient: A typical starting point would be a gradient from 10% to 90% Mobile Phase B over 20 minutes.

  • Analysis: Inject the working solution and acquire the chromatogram.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak. Identify and quantify any impurity peaks.

Purity Assessment by Gas Chromatography (GC)

Objective: To determine the purity of the reference standard, particularly for volatile impurities.

Materials:

  • Dichloronicotinate methyl ester reference standard

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate)[15]

  • Volumetric flasks and pipettes

  • GC system with a Flame Ionization Detector (FID) and a suitable capillary column

Procedure:

  • Standard Preparation: Accurately prepare a solution of the reference standard at a concentration of approximately 1 mg/mL in the chosen GC-grade solvent.

  • GC Method:

    • Column: e.g., HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow.

  • Analysis: Inject 1 µL of the standard solution.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity of the main peak.

Logical Relationship for Data Interpretation

data_interpretation cluster_data Analytical Data cluster_interpretation Interpretation NMR_Data 1H NMR Spectrum Structure_Confirmation Structural Integrity Confirmed NMR_Data->Structure_Confirmation MS_Data Mass Spectrum MS_Data->Structure_Confirmation HPLC_Data HPLC Chromatogram Purity_Value Purity ≥ Specification HPLC_Data->Purity_Value Impurity_Profile Impurity Profile Consistent HPLC_Data->Impurity_Profile GC_Data GC Chromatogram GC_Data->Purity_Value GC_Data->Impurity_Profile Decision Reference Standard Qualified for Use Structure_Confirmation->Decision Purity_Value->Decision Impurity_Profile->Decision

Sources

Comparative

Validated Synthesis Routes for 4,5-Dichloropyridine Derivatives: A Comparative Guide

4,5-Dichloropyridine derivatives are indispensable scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic properties and halogen-directed reactivity make them critical precursors fo...

Author: BenchChem Technical Support Team. Date: March 2026

4,5-Dichloropyridine derivatives are indispensable scaffolds in modern medicinal chemistry and agrochemical development. Their unique electronic properties and halogen-directed reactivity make them critical precursors for synthesizing complex therapeutics, including the selective PDE4 inhibitor Roflumilast[1], mediator complex-associated kinase (CDK8/19) modulators[2], and the anti-tubercular natural product Floyocidin B[3].

This guide provides an objective, data-backed comparison of the three primary synthetic routes used to generate 4,5-dichloropyridines. By analyzing the mechanistic causality behind each protocol, researchers can select the optimal pathway based on their regioselectivity, scalability, and functionalization requirements.

Comparative Evaluation of Synthetic Strategies

Route A: Direct Oxidative Chlorination (Symmetrical)

The most scalable method for producing 3,5-dichloro-4-aminopyridines relies on the direct oxidative chlorination of 4-aminopyridine[1].

  • Mechanistic Causality: The electron-donating amino group at the C4 position strongly activates the adjacent C3 and C5 positions toward electrophilic aromatic substitution (EAS). By utilizing a mixture of concentrated hydrochloric acid (HCl) and hydrogen peroxide (H₂O₂), electrophilic chlorine ( Cl+ ) is generated in situ. This avoids the use of highly toxic chlorine gas while ensuring a controlled, symmetrical di-chlorination.

  • Performance: This route is highly efficient, routinely achieving >80% yields with minimal byproduct formation, making it the industry standard for Roflumilast intermediates[1].

Route B: Regioselective Chlorination (Asymmetrical)

Synthesizing asymmetrical derivatives, such as 2-amino-4,5-dichloropyridine, requires overcoming the deactivating nature of an existing halogen.

  • Mechanistic Causality: Treatment of 2-amino-4-chloropyridine with aqueous H₂O₂ in concentrated HCl forces an electrophilic attack[4]. The C2-amino group directs the incoming chlorine to the C3 and C5 positions. However, due to the steric bulk and electronic induction of the C4-chloro group, the C5 position is thermodynamically favored, yielding the 4,5-dichloro derivative as the major product.

  • Performance: This route yields a 43:36:10 mixture of 4,5-dichloro, 3,4-dichloro, and 3,4,5-trichloro derivatives[4]. While the yield is moderate (43%), it remains the most direct validated method for this specific asymmetrical scaffold.

Route C: Directed ortho-Lithiation (DoM)

For highly complex, multi-substituted 2-chloropyridines, direct halogenation is often unviable.

  • Mechanistic Causality: Directed ortho-lithiation utilizes lithium tetramethylpiperidine (LiTMP) to selectively deprotonate the C5 position of 2-chloropyridine derivatives[3]. The extreme steric bulk of LiTMP prevents unwanted nucleophilic addition to the electron-deficient pyridine ring. The resulting organolithium intermediate is then trapped by various electrophiles to construct the 4,5-functionalized scaffold.

  • Performance: This route offers unparalleled versatility for total synthesis but requires strict cryogenic conditions (-40 °C) and rigorous anhydrous handling[3].

SynthesisWorkflows cluster_A Route A: Symmetrical Chlorination cluster_B Route B: Asymmetrical Chlorination cluster_C Route C: Directed ortho-Lithiation A1 4-Aminopyridine A2 HCl / H2O2 A1->A2 A3 4-Amino-3,5-dichloropyridine A2->A3 B1 2-Amino-4-chloropyridine B2 HCl / H2O2 (1 equiv) B1->B2 B3 2-Amino-4,5-dichloropyridine B2->B3 C1 2-Chloropyridine C2 LiTMP / Electrophile C1->C2 C3 4,5-Substituted Derivative C2->C3

Caption: Comparative synthesis workflows for 4,5-dichloropyridine derivatives.

Quantitative Performance Metrics

The following table summarizes the operational parameters and experimental outcomes of the three evaluated routes, providing a baseline for process chemistry scale-up.

Synthesis RouteTarget DerivativePrimary ReagentsReaction TempIsolated YieldScalability Profile
Route A 4-Amino-3,5-dichloropyridine4-Aminopyridine, HCl, H₂O₂20–40 °C~80–90%High (Multi-kg compatible)
Route B 2-Amino-4,5-dichloropyridine2-Amino-4-chloropyridine, HCl, H₂O₂Room Temp43%Moderate (Gram scale)
Route C 4,5-Substituted 2-Chloropyridines2-Chloropyridine, LiTMP, Electrophile-40 °C40–70%Low (Requires cryogenic infrastructure)

Validated Experimental Protocols

To ensure self-validating and reproducible results, the following step-by-step methodologies detail the critical control parameters for Routes A and B.

Protocol 1: Synthesis of 4-Amino-3,5-dichloropyridine (Route A)

This protocol leverages in situ halogenation to achieve high-purity symmetrical derivatives[1].

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-aminopyridine in a 5-fold volumetric excess of concentrated hydrochloric acid (HCl) in a round-bottom flask equipped with a magnetic stirrer and an ice bath.

  • Controlled Oxidation: Slowly add 2.2 equivalents of 32% aqueous hydrogen peroxide (H₂O₂) dropwise over 30 minutes.

    • Causality Check: The dropwise addition is critical. The reaction between HCl and H₂O₂ is highly exothermic. Rapid addition will cause thermal runaway, leading to the vaporization of the active chlorinating species and promoting unwanted oxidative degradation of the pyridine ring.

  • Reaction Maturation: Allow the mixture to stir at room temperature for 2–4 hours until TLC confirms the complete consumption of the starting material.

  • Basification & Precipitation: Cool the reaction mass to 0–5 °C. Slowly add aqueous ammonia (or NaOH) until the solution reaches pH 8.

    • Causality Check: The product exists as a highly soluble hydrochloride salt in the acidic medium. Neutralizing the solution forces the free base form of 4-amino-3,5-dichloropyridine to precipitate out of the aqueous phase.

  • Isolation: Filter the resulting white precipitate under a vacuum. Recrystallize from hot water or methanol to yield colorless crystals (Melting Point: 160–163 °C, Purity ≥ 98%)[1].

MechanisticLogic N1 H2O2 + HCl N2 Electrophilic Cl+ N1->N2 Oxidation N3 Electrophilic Aromatic Substitution (EAS) N2->N3 Attack at C3/C5 N4 Regioselective Deprotonation N3->N4 Intermediate N5 Target 4,5-Dichloro Scaffold N4->N5 Rearomatization

Caption: Mechanistic pathway of oxidative chlorination via in situ electrophile generation.

Protocol 2: Synthesis of 2-Amino-4,5-dichloropyridine (Route B)

This protocol isolates the asymmetrical 4,5-dichloro isomer from a complex reaction mixture[4].

  • Reagent Mixing: Suspend 1.0 equivalent of 2-amino-4-chloropyridine in concentrated HCl at room temperature.

  • Stoichiometric Halogenation: Add exactly 1.0 equivalent of 32% aqueous H₂O₂ dropwise.

    • Causality Check: Restricting the oxidant to a single equivalent is the primary control mechanism to prevent over-chlorination. Excess H₂O₂ rapidly drives the reaction toward the 2-amino-3,4,5-trichloropyridine byproduct.

  • Workup: After 2 hours of stirring, neutralize the reaction mixture with NaOH to pH 7-8. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude mixture (typically a 43:36:10 ratio of 4,5-dichloro, 3,4-dichloro, and 3,4,5-trichloro isomers).

  • Chromatographic Resolution: Purify the crude mixture using silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to isolate the pure 2-amino-4,5-dichloropyridine fraction[4].

References

  • An Improved Large Scale Synthesis of 2-Amino-4-chloropyridine and Its Use for the Convenient Preparation of Various Polychlorinated 2-Aminopyridines.
  • Discovery of Potent, Selective, and Orally Bioavailable Small-Molecule Modulators of the Mediator Complex-Associated Kinases CDK8 and CDK19.
  • A Comprehensive Technical Guide to 4-Amino-3,5-dichloropyridine.Benchchem.
  • Total Synthesis of Floyocidin B: 4,5-Regioselective Functionaliz

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4,5-dichloropyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4,5-dichloropyridine-3-carboxylate
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